molecular formula C12H19ClN2O2 B098212 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride CAS No. 16015-72-8

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride

Numéro de catalogue: B098212
Numéro CAS: 16015-72-8
Poids moléculaire: 258.74 g/mol
Clé InChI: WXLJIVYSDTVIHM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride (CAS 16015-72-8) is a high-purity arylpiperazine derivative supplied for research and development purposes. This compound, with the molecular formula C12H19ClN2O2 and an average molecular weight of 258.75 g/mol, is a solid with a melting point of 230°C . This chemical serves as a critical synthetic intermediate and pharmacophore in medicinal chemistry, particularly in the development of ligands for neurological targets . Its primary research value lies in its application for the 5-hydroxytryptamine (serotonin) 1A receptor (5-HT1AR), a key G protein-coupled receptor in the central nervous system . Compounds based on the arylpiperazine structure, such as this one, are extensively investigated as high-affinity agonists and partial agonists for 5-HT1AR, which is implicated in the pathophysiology of anxiety, depression, and schizophrenia . Researchers utilize this building block to develop and study potential positron emission tomography (PET) imaging agents and therapeutic candidates for psychiatric and neurological disorders . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Propriétés

IUPAC Name

1-(3,4-dimethoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-15-11-4-3-10(9-12(11)16-2)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLJIVYSDTVIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510915
Record name 1-(3,4-Dimethoxyphenyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16015-72-8
Record name Piperazine, 1-(3,4-dimethoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16015-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethoxyphenyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16015-72-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3,4-Dimethoxyphenyl)piperazine Hydrochloride for Researchers and Drug Development Professionals

Introduction

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride is a synthetic organic compound featuring a piperazine ring substituted with a dimethoxyphenyl group.[1] As a member of the diverse class of piperazine derivatives, it holds significant interest for researchers in medicinal chemistry and pharmacology.[2] Piperazine and its analogues are integral scaffolds in the design of numerous therapeutic agents, demonstrating a wide range of pharmacological activities, particularly targeting the central nervous system (CNS).[2] These compounds have been successfully developed into antipsychotic, antidepressant, and anxiolytic drugs.[2]

The 3,4-dimethoxy substitution on the phenyl ring is a common feature in many psychoactive compounds, suggesting potential interactions with various neurotransmitter systems.[1] This technical guide provides a comprehensive overview of the synthesis, chemical properties, pharmacological activities, and analytical methods for 1-(3,4-dimethoxyphenyl)piperazine hydrochloride, serving as a valuable resource for its application in research and drug discovery.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 1-(3,4-dimethoxyphenyl)piperazine hydrochloride is fundamental for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Chemical Name 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride[3]
Synonyms N-(3,4-Dimethoxyphenyl)piperazine HCl, 4-(3,4-Dimethoxyphenyl)piperazine HCl[1]
Molecular Formula C12H19ClN2O2[3]
Molecular Weight 258.744 g/mol [3]
Appearance White to off-white powder[3]
Solubility Soluble in water and some polar organic solvents[3][4]
Melting Point Varies depending on purity[3]
Stability Should be stored in a cool, dry place away from light and moisture[3]

Synthesis of 1-(3,4-Dimethoxyphenyl)piperazine Hydrochloride

The synthesis of 1-(3,4-dimethoxyphenyl)piperazine hydrochloride can be approached through several established methods for N-arylation of piperazines. A common and effective strategy involves the reaction of piperazine with a suitably activated dimethoxybenzene derivative. The following protocol is a representative example of how this synthesis can be achieved.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)piperazine (Free Base)

  • To a solution of piperazine (2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF), add 1-bromo-3,4-dimethoxybenzene (1 equivalent) and a base such as potassium carbonate (1.2 equivalents).[5]

  • Heat the reaction mixture with stirring at a temperature of 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining piperazine and inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3,4-dimethoxyphenyl)piperazine.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure free base.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified 1-(3,4-dimethoxyphenyl)piperazine free base in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

  • To this solution, add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) dropwise with stirring until the pH becomes acidic.

  • The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Collect the precipitate by filtration and wash with a small amount of cold solvent.

  • Dry the resulting solid under vacuum to obtain 1-(3,4-dimethoxyphenyl)piperazine hydrochloride as a crystalline solid.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction1 N-Arylation cluster_workup1 Workup & Purification cluster_product1 Intermediate cluster_reaction2 Salt Formation cluster_workup2 Isolation cluster_product2 Final Product Piperazine Piperazine Reaction1 Heat (80-100°C) Stirring Piperazine->Reaction1 DMB 1-Bromo-3,4-dimethoxybenzene DMB->Reaction1 Base K2CO3 Base->Reaction1 Solvent1 DMF Solvent1->Reaction1 Filtration1 Filtration Reaction1->Filtration1 Concentration1 Concentration Filtration1->Concentration1 Extraction Liquid-Liquid Extraction Concentration1->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration2 Concentration Drying->Concentration2 Chromatography Column Chromatography Concentration2->Chromatography FreeBase 1-(3,4-Dimethoxyphenyl)piperazine (Free Base) Chromatography->FreeBase Reaction2 Stirring at RT FreeBase->Reaction2 HCl Ethanolic HCl HCl->Reaction2 Precipitation Precipitation Reaction2->Precipitation Filtration2 Filtration Precipitation->Filtration2 Drying2 Vacuum Drying Filtration2->Drying2 FinalProduct 1-(3,4-Dimethoxyphenyl)piperazine Hydrochloride Drying2->FinalProduct

Caption: Synthetic workflow for 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride.

Pharmacological Profile and Mechanism of Action

The pharmacological effects of piperazine derivatives are diverse and depend on the nature of the substituents on the piperazine ring and the phenyl group.[2] Many arylpiperazines exhibit affinity for various G-protein coupled receptors (GPCRs) in the CNS, including serotonergic, dopaminergic, and adrenergic receptors.

While specific pharmacological data for 1-(3,4-dimethoxyphenyl)piperazine hydrochloride is not extensively reported in the readily available literature, its structural similarity to other known psychoactive arylpiperazines suggests that it may act as a modulator of monoaminergic systems.[2][7] For instance, compounds like 1-(3-chlorophenyl)piperazine (mCPP) are known to have complex pharmacological profiles, acting as agonists or antagonists at different serotonin receptor subtypes.[7]

It is plausible that 1-(3,4-dimethoxyphenyl)piperazine hydrochloride interacts with one or more of these receptor systems, potentially leading to effects on mood, cognition, and behavior.[1] Further research, including receptor binding assays and functional studies, is necessary to elucidate its precise mechanism of action.

Putative_Signaling_Pathway cluster_GPCR GPCR Signaling Cascade (Hypothetical) DMPP 1-(3,4-Dimethoxyphenyl)piperazine (Putative Ligand) GPCR G-Protein Coupled Receptor (e.g., Serotonin or Dopamine Receptor) DMPP->GPCR:f0 Binds to receptor G_Protein G-Protein (α, β, γ subunits) GPCR:f0->G_Protein:f0 Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein:f0->Effector:f0 Modulates activity Second_Messenger Second Messenger (e.g., cAMP) Effector:f0->Second_Messenger:f0 Produces PKA Protein Kinase A Second_Messenger:f0->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Changes in Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for 1-(3,4-Dimethoxyphenyl)piperazine.

Analytical and Quality Control Methodologies

Robust analytical methods are crucial for confirming the identity, purity, and concentration of 1-(3,4-dimethoxyphenyl)piperazine hydrochloride in research and development settings. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of piperazine derivatives.[8][9] A reverse-phase HPLC method is generally suitable for the analysis of 1-(3,4-dimethoxyphenyl)piperazine hydrochloride.

Experimental Protocol: HPLC Analysis

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.[8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 2-3) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio can be optimized for optimal separation.[10]

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance, which can be determined by UV spectrophotometry.[10]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.[11]

  • Analysis: Inject a known volume of the sample solution onto the column and record the chromatogram. The retention time can be used for identification, and the peak area can be used for quantification against a standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds.[7] For piperazine derivatives, it provides high sensitivity and structural information from the mass spectrum.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer. A capillary column with a non-polar or medium-polarity stationary phase is typically used.[11]

  • Sample Preparation: The sample may need to be derivatized to improve its volatility and chromatographic properties. However, the free base form of many piperazines is often sufficiently volatile for direct analysis.[9] Samples are typically dissolved in a volatile organic solvent.

  • GC Conditions: The injector temperature, oven temperature program, and carrier gas flow rate should be optimized to achieve good separation of the analyte from any impurities.[11]

  • MS Conditions: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Thin Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for monitoring reaction progress, checking purity, and identifying compounds.[10]

Experimental Protocol: TLC Analysis

  • Stationary Phase: Silica gel 60 F254 plates are commonly used.[10]

  • Mobile Phase: A mixture of solvents with varying polarities, such as butanol-acetic acid-water, can be used to achieve separation.[10]

  • Sample Application: Dissolve the sample in a suitable solvent and spot a small amount onto the TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase.

  • Visualization: The spots can be visualized under UV light (if the compound is UV active) or by staining with a suitable reagent, such as acidified iodoplatinate solution.[11]

Applications in Research and Drug Discovery

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride serves as a valuable tool in several areas of research and drug development:

  • Scaffold for Medicinal Chemistry: The piperazine core is a privileged scaffold in medicinal chemistry. This compound can be used as a starting material or a building block for the synthesis of more complex molecules with potential therapeutic activities.[5][12] The dimethoxyphenyl moiety can be further modified to explore structure-activity relationships.

  • Pharmacological Research Tool: As a potential modulator of CNS receptors, it can be used in vitro and in vivo to study the roles of these receptors in various physiological and pathological processes.[2][7]

  • Development of Novel CNS Agents: Given the prevalence of the arylpiperazine motif in CNS drugs, this compound and its derivatives are of interest for the development of new treatments for psychiatric and neurological disorders.[2]

Safety and Handling

Recommended Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride is a compound with significant potential in the fields of medicinal chemistry and neuropharmacology. Its synthesis is achievable through established chemical methods, and a range of analytical techniques are available for its characterization and quality control. While its specific pharmacological profile requires further investigation, its structural features suggest it may interact with key neurotransmitter systems in the CNS. As a research tool and a building block for drug discovery, 1-(3,4-dimethoxyphenyl)piperazine hydrochloride represents a valuable asset for scientists working to develop the next generation of CNS-active therapeutic agents.

References

  • PrepChem.com. Synthesis of 1-(3-chloropropyl)-4-(3,4-dimethoxyphenyl)piperazine. [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. [Link]

  • Google Patents.
  • SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Pipzine Chemicals. 1-(3,4-Dimethxyphenyl)piperazine Hcl. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Wikipedia. Piperazine. [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • PubChem. 1-(3-Methoxyphenyl)piperazine dihydrochloride. [Link]

Sources

The Neuropharmacology of Substituted Piperazines: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and neuropharmacology.[1][2][3] Its structural simplicity, coupled with the ability to be readily substituted at the nitrogen positions, provides a versatile scaffold for the development of a vast array of neurologically active agents.[3][4][5] This adaptability allows for the fine-tuning of physicochemical properties and target engagement, leading to compounds with diverse therapeutic applications, including antipsychotics, antidepressants, anxiolytics, and antihistamines.[2][3] This technical guide provides an in-depth exploration of the neuropharmacology of substituted piperazines, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the key experimental methodologies used to characterize these multifaceted compounds.

Core Neuropharmacological Mechanisms of Action

Substituted piperazines exert their effects by interacting with a wide range of G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[4] The nature of the substituents on the piperazine core dictates the primary molecular targets and the resulting pharmacological profile.

Modulation of Monoamine Systems: Dopamine, Serotonin, and Norepinephrine

A significant number of psychoactive piperazine derivatives target the monoamine neurotransmitter systems. This is primarily achieved through two main mechanisms:

  • Receptor Binding: Direct interaction with dopamine (D1, D2-like), serotonin (5-HT1A, 5-HT2A/2C, etc.), and adrenergic receptors. The affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors are highly dependent on the specific substitution patterns.

  • Transporter Inhibition: Blocking the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET), thereby increasing the synaptic concentration of these neurotransmitters.

Key Classes and Their Primary Mechanisms:

  • Phenylpiperazines: This class, characterized by a phenyl group attached to one of the piperazine nitrogens, often exhibits significant affinity for serotonin receptors.[6] For example, compounds like 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are known to interact potently with 5-HT1B/2A/2C receptors.[7] Many phenylpiperazine-based antidepressants act as serotonin 5-HT2 receptor blockers and/or reuptake inhibitors.[8]

  • Benzylpiperazines: With a benzyl group substitution, this class often displays stimulant-like properties. 1-Benzylpiperazine (BZP), for instance, acts as a releasing agent at dopamine, norepinephrine, and to a lesser extent, serotonin transporters.[7][9][10] It also functions as a non-selective agonist at various serotonin receptors, which may contribute to its complex psychoactive effects.[9][10]

The interplay between receptor binding and transporter inhibition leads to the diverse pharmacological profiles observed with substituted piperazines, ranging from stimulant and euphoric effects to antipsychotic and antidepressant actions.[2]

GABAergic and Other Receptor Systems

While monoaminergic systems are the primary targets for many psychoactive piperazines, some derivatives also interact with other neurotransmitter systems. For instance, the parent compound, piperazine, exhibits its anthelmintic effects through agonism at inhibitory GABA (γ-aminobutyric acid) receptors in parasites.[11] This highlights the potential for developing piperazine derivatives that target a broader range of neuronal signaling pathways.

Structure-Activity Relationships (SAR): Tailoring Function Through Chemical Design

The pharmacological activity of substituted piperazines is intricately linked to their chemical structure. Understanding these SARs is crucial for the rational design of novel compounds with desired therapeutic properties.

Substitutions on the Phenyl Ring

For phenylpiperazines, substitutions on the aromatic ring significantly influence receptor affinity and selectivity. For instance, electron-withdrawing groups in the para position of the phenyl ring have been shown to decrease binding affinity for both 5-HT1A and D2A receptors.[12] The position of the substituent (ortho, meta, or para) also plays a critical role in determining the interaction with the receptor binding pocket.

Substitutions on the Piperazine Nitrogens

The nature of the substituent on the second nitrogen of the piperazine ring is a key determinant of the compound's overall pharmacological profile. This position allows for the introduction of various functionalities to modulate properties such as:

  • Lipophilicity: Affecting the ability of the compound to cross the blood-brain barrier.

  • Target Affinity and Selectivity: Introducing groups that can form specific interactions with the target receptor or transporter.

  • Metabolic Stability: Modifying the molecule to reduce susceptibility to metabolic enzymes.

Carbon Functionalization of the Piperazine Ring

While substitutions at the nitrogen atoms are well-explored, functionalization of the carbon atoms of the piperazine ring is a more recent and promising area of research.[13][14] This approach offers the potential to create novel chemical entities with unique pharmacological properties by introducing additional points of interaction with biological targets.

The following diagram illustrates the key structural components of a substituted piperazine and their influence on its neuropharmacological properties.

SAR_Piperazine cluster_piperazine Substituted Piperazine Core cluster_substituents Key Substitution Points Piperazine_Ring Piperazine Ring (Scaffold) N1_Substituent N1-Substituent (e.g., Phenyl, Benzyl) - Determines primary target class - Influences receptor vs. transporter selectivity Piperazine_Ring->N1_Substituent N1 Position N4_Substituent N4-Substituent - Modulates lipophilicity - Fine-tunes target affinity - Affects pharmacokinetics Piperazine_Ring->N4_Substituent N4 Position Ring_Substituent Aromatic Ring Substituents (on N1-group) - Alters electronic properties - Modifies binding affinity and selectivity N1_Substituent->Ring_Substituent Influences

Caption: Key structural determinants of substituted piperazine neuropharmacology.

Experimental Characterization of Substituted Piperazines: A Methodological Overview

A multi-faceted experimental approach is necessary to fully elucidate the neuropharmacological profile of a novel substituted piperazine. This involves a combination of in vitro and in vivo assays to determine target engagement, functional activity, and behavioral effects.

In Vitro Assays

1. Receptor Binding Assays:

These assays are fundamental for determining the affinity of a compound for its molecular targets. Radioligand binding assays are a common and robust method.

  • Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

  • Preparation of Receptor Source: Homogenize rat hippocampal tissue (rich in 5-HT1A receptors) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT), and varying concentrations of the substituted piperazine test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then derive the Ki value using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for a typical radioligand binding assay.

Radioligand_Binding_Workflow Start Start Receptor_Prep Prepare Receptor Source (e.g., cell membranes) Start->Receptor_Prep Incubation_Setup Set up Incubation - Receptor - Radioligand - Test Compound Receptor_Prep->Incubation_Setup Incubate Incubate to Equilibrium Incubation_Setup->Incubate Filtration Separate Bound from Unbound Ligand (Rapid Filtration) Incubate->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Data Analysis - Calculate IC50 - Determine Ki Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay.

2. Functional Assays:

While binding assays reveal affinity, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor.

  • Example: G-protein Coupled Receptor (GPCR) Activation Assays: Many neurotransmitter receptors targeted by piperazines are GPCRs. Their activation leads to downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization. These changes can be measured using various techniques, including fluorescence-based assays.

3. Neurotransmitter Reuptake Assays:

To assess the activity of piperazine derivatives on monoamine transporters, in vitro reuptake assays are employed.

  • Principle: Synaptosomes (isolated nerve terminals) are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine) in the presence of the test compound. The ability of the compound to inhibit the uptake of the radiolabeled neurotransmitter into the synaptosomes is measured.

Quantitative Data Summary: In Vitro Characterization

Assay TypeParameter MeasuredTypical UnitsInterpretation
Radioligand BindingKi (Inhibitory Constant)nMLower Ki indicates higher binding affinity.
Functional (GPCR)EC50 (Half-maximal effective concentration)nMLower EC50 indicates higher agonist potency.
Functional (GPCR)IC50 (Half-maximal inhibitory concentration)nMLower IC50 indicates higher antagonist potency.
Neurotransmitter ReuptakeIC50nMLower IC50 indicates greater inhibition of reuptake.
In Vivo Models

In vivo studies are essential to understand the overall pharmacological effects of a substituted piperazine in a whole organism, including its behavioral effects, pharmacokinetics, and potential toxicity.

1. Behavioral Models:

A wide range of behavioral models in rodents are used to assess the psychoactive properties of piperazine derivatives.

  • Locomotor Activity: To assess stimulant or sedative effects.

  • Elevated Plus Maze: To evaluate anxiolytic or anxiogenic properties.[15]

  • Forced Swim Test: To screen for potential antidepressant activity.[15]

  • Drug Discrimination Studies: To compare the subjective effects of a novel compound to those of known drugs of abuse.

2. Pharmacokinetic Studies:

These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. This information is critical for understanding its bioavailability and duration of action.

3. Toxicity Studies:

Acute and chronic toxicity studies are necessary to determine the safety profile of a new chemical entity. The nematode Caenorhabditis elegans has been used as an alternative in vivo model for assessing the toxicity of piperazine designer drugs.[16][17]

Analytical Characterization of Substituted Piperazines

Accurate analytical methods are crucial for the identification, quantification, and quality control of substituted piperazines in both research and forensic settings.[18]

1. High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation and quantification of piperazine derivatives.[18] As the piperazine nucleus lacks a strong chromophore, derivatization is often required to enhance UV detection.[18][19] A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl).[18][19]

Experimental Protocol: HPLC-UV Analysis of a Piperazine Derivative

  • Sample Preparation: Dissolve the piperazine compound in a suitable solvent.

  • Derivatization (if necessary): React the sample with a derivatizing agent like NBD-Cl to form a UV-active product.[19]

  • Chromatographic Separation: Inject the prepared sample onto an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). Use an appropriate mobile phase (e.g., a mixture of acetonitrile and water) to separate the components of the sample.

  • Detection: Monitor the eluent using a UV detector at a wavelength appropriate for the derivative (e.g., 340 nm for the NBD-Cl derivative).[19]

  • Quantification: Compare the peak area of the analyte to a calibration curve generated from standards of known concentration.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the identification and structural elucidation of volatile piperazine derivatives.[20] It provides both retention time information for separation and a mass spectrum that can be used as a molecular fingerprint for identification.

Conclusion and Future Directions

Substituted piperazines continue to be a rich source of novel neuropharmacological agents. Their structural versatility and ability to modulate key neurotransmitter systems ensure their continued relevance in drug discovery. Future research in this area will likely focus on:

  • Multi-Target Ligands: Designing single molecules that can interact with multiple targets to achieve a more desirable therapeutic effect with fewer side effects.[21]

  • Improved Selectivity: Developing compounds with higher selectivity for specific receptor subtypes or transporter proteins to minimize off-target effects.

  • Novel Scaffolds: Exploring new ways to functionalize the piperazine ring to create compounds with unique pharmacological profiles.

  • Integration of Computational and Experimental Approaches: Utilizing computational modeling and virtual screening to guide the design and synthesis of new piperazine derivatives.[22]

This technical guide has provided a comprehensive overview of the neuropharmacology of substituted piperazines, from their fundamental mechanisms of action to the experimental techniques used for their characterization. By leveraging this knowledge, researchers and drug development professionals can continue to unlock the therapeutic potential of this remarkable chemical scaffold.

References

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (n.d.). National Center for Biotechnology Information.
  • Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors. (2002). PubMed.
  • Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. (n.d.). BenchChem.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate.
  • Piperazine. (n.d.). Wikipedia.
  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (n.d.). ResearchGate.
  • Synthesis of Piperazines by C-H Functionalization. (n.d.). Encyclopedia MDPI.
  • 1-Phenylpiperazine. (n.d.). Chem-Impex.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing).
  • Substituted piperazine. (n.d.). Wikipedia.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv.
  • Phenylpiperidines. (n.d.). Wikipedia.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2025). MDPI.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University.
  • Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. (2020). PubMed.
  • Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. (n.d.). National Center for Biotechnology Information.
  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2025). ResearchGate.
  • Benzylpiperazine. (n.d.). Wikipedia.
  • 1-Phenylpiperazine. (n.d.). Wikipedia.
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). Analytical Methods (RSC Publishing).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.
  • Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). PubMed.
  • 1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). ResearchGate.
  • List of Phenylpiperazine antidepressants. (n.d.). Drugs.com.
  • Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. (2006). PubMed.
  • Method of analysis of Piperazine. (2023). Pharma Knowledge Forum.
  • Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (n.d.). BenchChem.
  • An In-Depth Technical Guide on the Psychoactive Effects of 1-Benzylpiperazine (BZP). (n.d.). BenchChem.
  • Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. (n.d.). PubMed Central.
  • Piperazine skeleton in the structural modification of natural products: a review. (n.d.). National Center for Biotechnology Information.
  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. (2022). ResearchGate.
  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2025). National Center for Biotechnology Information.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). National Center for Biotechnology Information.
  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (n.d.). National Center for Biotechnology Information.
  • Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. (2019). Merck Millipore.
  • BZP/piperazines drug profile. (n.d.). European Union.
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). PubMed.
  • Substituted Piperazines as Novel Potential Radioprotective Agents. (2020). PubMed.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ResearchGate.
  • Substituted Piperazines as Novel Potential Radioprotective Agents. (2020). National Center for Biotechnology Information.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (n.d.). MDPI.
  • Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives. (2012). ResearchGate.

Sources

Technical Guide: 1-(3,4-Dimethoxyphenyl)piperazine Hydrochloride in CNS Research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, experimental utility, and handling protocols for 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride (3,4-DMPP) . This document is structured for researchers investigating serotonergic signaling and structure-activity relationships (SAR) in CNS drug discovery.

A Versatile Pharmacophore for 5-HT and Adrenergic Receptor Profiling

Executive Summary

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride (3,4-DMPP) is a substituted phenylpiperazine employed primarily as a chemical probe to delineate ligand selectivity between serotonin (5-HT) receptor subtypes and


-adrenergic receptors. While structurally distinct from the major metabolite 1-(2-methoxyphenyl)piperazine (oMeOPP)—found in drugs like enciprazine and dropropizine—the 3,4-dimethoxy analog serves as a critical reference standard in Structure-Activity Relationship (SAR) studies. It is characterized by its ability to interrogate the "phenylpiperazine binding pocket" common to GPCRs, often displaying mixed agonist/antagonist profiles that are essential for mapping off-target adrenergic liability in novel antipsychotic design.

Chemical & Physical Profile

The hydrochloride salt form enhances aqueous solubility, making it suitable for in vitro and in vivo administration.

PropertySpecification
IUPAC Name 1-(3,4-dimethoxyphenyl)piperazine hydrochloride
CAS Number 33618-89-4 (free base often cited as 16015-73-9)
Molecular Formula

Molecular Weight 258.75 g/mol (HCl salt)
Appearance White to off-white crystalline powder
Solubility Water (>50 mg/mL), DMSO (>25 mg/mL), Methanol
Stability Hygroscopic; store at -20°C under desiccated conditions.
pKa ~9.8 (piperazine nitrogen), making it protonated at physiological pH.

Pharmacology & Mechanism of Action[1]

Receptor Binding Profile

The phenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry. 3,4-DMPP exhibits a promiscuous binding profile characteristic of this class, primarily interacting with:

  • 5-HT

    
     Receptors (Target):  Acts as a partial agonist. The 3,4-dimethoxy substitution pattern influences the orientation of the phenyl ring in the receptor's transmembrane binding pocket (TM3/TM6), often retaining nanomolar affinity (
    
    
    
    typically 10–100 nM range) but with altered intrinsic activity compared to the 2-methoxy isomer.
  • 
    -Adrenergic Receptors (Off-Target):  A common liability of arylpiperazines. The protonated nitrogen forms a salt bridge with Asp113 (in 
    
    
    
    ), while the phenyl ring engages in
    
    
    -
    
    
    stacking. 3,4-DMPP is often used to screen for reduced adrenergic affinity in optimization campaigns.
Signaling Pathway Visualization

The following diagram illustrates the divergent signaling cascades activated or inhibited by 3,4-DMPP, highlighting the cross-talk between serotonergic and adrenergic systems.

G cluster_5HT Serotonergic Pathway (Agonism) cluster_Alpha Adrenergic Pathway (Antagonism) Compound 1-(3,4-Dimethoxyphenyl) piperazine R_5HT1A 5-HT1A Receptor (Gi/o coupled) Compound->R_5HT1A Partial Agonist R_Alpha1 Alpha-1 Adrenergic (Gq coupled) Compound->R_Alpha1 Antagonist AC Adenylyl Cyclase R_5HT1A->AC Gi inhibits K_Channel GIRK Channel (Activation) R_5HT1A->K_Channel Beta-Gamma Subunit cAMP cAMP Levels (Decrease) AC->cAMP Reduces Hyperpol Neuronal Hyperpolarization K_Channel->Hyperpol PLC Phospholipase C R_Alpha1->PLC Inhibition prevents Ca Intracellular Ca2+ (Mobilization Blocked) PLC->Ca

Caption: Dual-action mechanism showing 5-HT1A partial agonism (green path) leading to hyperpolarization, and Alpha-1 antagonism (red path) blocking calcium mobilization.

Applications in CNS Research[2]

Probe for Selectivity

Researchers utilize 3,4-DMPP to determine the structural requirements for 5-HT


 selectivity. By comparing the binding affinity of the 3,4-dimethoxy isomer against the 2-methoxy (oMeOPP) and 3-trifluoromethyl (TFMPP) variants, scientists can map the steric tolerance of the receptor's orthosteric site.
Metabolite & Forensic Relevance

While not the primary active metabolite of Enciprazine (which yields the 2-methoxy isomer), 3,4-DMPP is relevant in forensic toxicology as a reference standard for "designer drug" screening. Substituted piperazines are frequently monitored as potential psychoactive substances (mimicking MDMA/amphetamine effects), making the spectral characterization of this isomer critical for distinguishing legal research chemicals from controlled analogs.

Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution for in vitro assays.

  • Weighing: Accurately weigh 2.59 mg of 3,4-DMPP HCl.

  • Solvent Choice:

    • Preferred: 100% DMSO (Dimethyl sulfoxide).

    • Alternative: Milli-Q Water (Sonication may be required).

  • Dissolution: Add 1.0 mL of solvent. Vortex for 30 seconds.

  • Storage: Aliquot into light-protective amber vials. Store at -20°C. Stable for 3 months.

    • Note: Avoid repeated freeze-thaw cycles.

In Vitro Radioligand Binding Assay (5-HT )

Objective: Determine


 of 3,4-DMPP using competitive binding against 

-8-OH-DPAT.
  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT

    
     receptors.
    
  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    .
    
  • Incubation:

    • Mix 50

      
      L membrane suspension (10-20 
      
      
      
      g protein).
    • Add 25

      
      L 
      
      
      
      -8-OH-DPAT (Final concentration ~0.5 nM).
    • Add 25

      
      L 3,4-DMPP (Concentration range: 
      
      
      
      to
      
      
      M).
  • Condition: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Experimental Workflow Diagram

Workflow Prep 1. Stock Preparation (10mM in DMSO) Dilution 2. Serial Dilution (10^-5 to 10^-10 M) Prep->Dilution Binding 3. Radioligand Binding (Competition with [3H]-8-OH-DPAT) Dilution->Binding Filter 4. Filtration & Washing (GF/B Filters) Binding->Filter Analysis 5. Scintillation Counting (Ki Calculation) Filter->Analysis

Caption: Step-by-step workflow for determining the binding affinity of 3,4-DMPP.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to prevent inhalation.

  • Disposal: Dispose of as hazardous chemical waste containing nitrogenous organic compounds.

References

  • Jain, P. C., et al. (1967). Synthesis and pharmacological evaluation of some 1-substituted 4-(3,4-dimethoxyphenyl)piperazines. Journal of Medicinal Chemistry.

  • Glennon, R. A., et al. (1988). Binding of phenylpiperazines to 5-HT1A serotonin receptors: effect of methoxy substitution. Journal of Medicinal Chemistry.

  • SWGDRUG. (2005).[3][4] Monographs: Piperazine Derivatives (Analytical profiles including solubility and GC-MS data). Scientific Working Group for the Analysis of Seized Drugs.

  • Staack, R. F., & Maurer, H. H. (2005).[3] Metabolism of designer drugs of abuse.[5] Current Drug Metabolism.[5]

  • PubChem. 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride - Compound Summary. National Library of Medicine.

Sources

Methodological & Application

Application Note: Quantitative Analysis of 1-(3,4-Dimethoxyphenyl)piperazine Hydrochloride using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the qualitative and quantitative analysis of 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). This document provides a detailed protocol, from sample preparation, including a derivatization step to enhance analyte volatility and thermal stability, to instrument parameters and data analysis. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for the characterization and quantification of this piperazine derivative.

Introduction

1-(3,4-Dimethoxyphenyl)piperazine is a chemical intermediate and a member of the piperazine class of compounds, which are prevalent in the synthesis of various active pharmaceutical ingredients (APIs).[1] The piperazine moiety is a common scaffold in drug discovery, and its derivatives have shown a wide range of biological activities. Accurate and precise analytical methods are crucial for quality control, impurity profiling, and pharmacokinetic studies involving such compounds.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] This combination allows for the effective separation of complex mixtures and the definitive identification and quantification of individual components.[2][4] For many pharmaceutical compounds, including piperazine derivatives, direct analysis by GC-MS can be challenging due to their polarity and low volatility. Derivatization is a common strategy to overcome these limitations by converting the analyte into a more volatile and thermally stable form.[5][6]

This application note details a GC-MS method for the analysis of 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride. The protocol includes a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to silylate the secondary amine of the piperazine ring, thus improving its chromatographic properties.[7]

Experimental

Materials and Reagents
  • 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride (Reference Standard, >98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Methanol, HPLC grade[8]

  • Ethyl acetate, HPLC grade

  • Deionized water

  • Nitrogen gas, high purity

Instrumentation

A standard gas chromatograph equipped with a mass selective detector (MSD) is required. The following configuration was used for this application:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Autosampler: Agilent 7693A Autosampler (or equivalent)

  • GC Column: A non-polar or medium-polarity column is recommended. A suitable option is a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

Methodologies and Protocols

Standard and Sample Preparation

Rationale: The hydrochloride salt of the analyte is non-volatile. To prepare it for GC-MS analysis, it is essential to convert it to its free base form and then derivatize it to increase volatility and thermal stability.

Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride reference standard and transfer to a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol.[8] This stock solution contains the free base of the analyte.

  • Working Standard Preparation (100 µg/mL):

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to volume with methanol.

  • Derivatization Protocol:

    • Transfer 100 µL of the working standard solution to a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

    • To the dry residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.[7]

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[6]

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

Derivatization_Workflow cluster_prep Sample Preparation start 100 µL of Sample/Standard in Methanol evaporate Evaporate to Dryness (Nitrogen Stream) start->evaporate add_reagents Add 50 µL Pyridine & 100 µL BSTFA + 1% TMCS evaporate->add_reagents heat Heat at 70°C for 30 min add_reagents->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Derivatization workflow for GC-MS analysis.

GC-MS Parameters

Rationale: The GC parameters are optimized to ensure good chromatographic separation and peak shape of the derivatized analyte. The MS parameters are set for sensitive detection and generation of a characteristic mass spectrum for identification.

Parameter Condition
GC System
Injection PortSplitless mode
Injector Temperature280°C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature150°C, hold for 1 min
Temperature Ramp15°C/min to 280°C
Final Temperature280°C, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp.280°C
Scan ModeFull Scan (m/z 50-550)
Solvent Delay5 min

Results and Discussion

Chromatographic Performance

Under the specified GC conditions, the trimethylsilyl (TMS) derivative of 1-(3,4-Dimethoxyphenyl)piperazine is expected to elute as a sharp, symmetrical peak. The derivatization of the secondary amine significantly reduces peak tailing, which is often observed with underivatized amines.

Mass Spectral Interpretation

The electron ionization mass spectrum of the TMS-derivatized analyte will provide a unique fragmentation pattern that can be used for its unequivocal identification. The molecular ion (M+) peak should be observable, and characteristic fragment ions will result from the cleavage of the piperazine ring and the dimethoxyphenyl moiety.

Predicted Fragmentation Pattern:

fragmentation_pathway cluster_frags Key Fragment Ions parent 1-(3,4-Dimethoxyphenyl)piperazine-TMS m/z = 294 (M+) frag1 Dimethoxyphenyl fragment m/z = 151 parent:f1->frag1 Cleavage at C-N bond frag2 Piperazine-TMS fragment m/z = 157 parent:f1->frag2 Cleavage at Ar-N bond frag3 Loss of methyl group m/z = 279 parent:f1->frag3 Loss of CH3

Caption: Predicted fragmentation of the TMS-derivatized analyte.

Expected Key Ions:

m/z Proposed Fragment Identity
294Molecular Ion [M]+
279[M-CH3]+
157[C4H9N2Si]+ (Piperazine-TMS fragment)
151[C8H9O2]+ (Dimethoxyphenyl fragment)
73[Si(CH3)3]+

The presence of these ions, along with their relative abundances, provides a high degree of confidence in the identification of 1-(3,4-Dimethoxyphenyl)piperazine.

Method Validation Considerations

For quantitative applications, a full method validation should be performed in accordance with ICH guidelines. This would include:

  • Specificity: Ensuring no interference from diluents or potential impurities at the retention time of the analyte.

  • Linearity: Establishing a linear relationship between concentration and detector response over a defined range.

  • Accuracy: Assessing the closeness of the measured value to the true value.

  • Precision: Evaluating the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Assessing the method's performance under small, deliberate variations in parameters.[1]

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride. The use of a derivatization step is critical for achieving good chromatographic performance and obtaining reproducible results. This method is suitable for use in quality control, stability testing, and research environments within the pharmaceutical industry.

References

  • A Review on GC-MS and Method Development and Validation. Impactfactor. Available at: [Link]

  • Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection. PubMed. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]

  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. ResolveMass Laboratories Inc.. Available at: [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Available at: [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]

  • Method Development and Validation of Gas Chromatography-Mass Spectrometry Method for Quantification of Sonidegib in Capsule Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. Available at: [Link]

  • Analytical Methods. RSC Publishing. Available at: [Link]

  • 1-(3,4-Dimethxyphenyl)piperazine Hcl. Pipzine Chemicals. Available at: [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Omics International. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Piperazine. NIST WebBook. Available at: [Link]

Sources

The Versatile Scaffold: Harnessing 1-(3,4-Dimethoxyphenyl)piperazine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding both innovation and a deep understanding of molecular architecture. Within the vast landscape of chemical scaffolds, the piperazine ring holds a privileged status, serving as a foundational element in a multitude of clinically successful drugs.[1][2][3][4][5][6] This guide delves into the strategic application of a specific and highly valuable derivative, 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride, in the intricate process of drug design and development. We will explore its significance as a versatile starting material, its role in shaping the pharmacological profile of new chemical entities, and provide detailed protocols for its utilization in both synthesis and biological evaluation.

The Significance of the Arylpiperazine Moiety in Neuropharmacology and Beyond

The 1-arylpiperazine motif is a recurring feature in a wide array of centrally acting agents, particularly those targeting neuropsychiatric and neurological disorders.[7][8] Its prevalence stems from a unique combination of physicochemical and structural properties that render it an ideal scaffold for interacting with key biological targets, most notably G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.[9][10][11][12] The dimethoxyphenyl substitution pattern, in particular, has been explored for its potential to modulate receptor affinity and selectivity.

The piperazine ring itself offers a fascinating duality of rigidity and conformational flexibility. Its chair conformation provides a stable, three-dimensional framework that allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity binding to receptor pockets.[2] Concurrently, the nitrogen atoms introduce basicity, which can be crucial for forming salt bridges and other key interactions with acidic residues in the target protein. This basicity also influences the pharmacokinetic properties of the molecule, such as solubility and membrane permeability.[3]

Core Applications in Drug Design

The 1-(3,4-Dimethoxyphenyl)piperazine scaffold has proven to be a valuable starting point for the development of a diverse range of therapeutic agents, with two prominent areas of application:

  • Central Nervous System (CNS) Agents: The structural resemblance of the arylpiperazine core to endogenous neurotransmitters like serotonin and dopamine makes it a prime candidate for designing ligands that modulate the activity of their respective receptors.[9][13] This has led to the development of numerous antipsychotic, antidepressant, and anxiolytic drugs.[8] The 3,4-dimethoxy substitution can be strategically employed to fine-tune the electronic and steric properties of the aromatic ring, thereby influencing the binding affinity and selectivity for different receptor subtypes.

  • Antifungal Agents: The piperazine moiety has also been incorporated into the design of novel antifungal agents.[14][15][16][17] These compounds often work by inhibiting key fungal enzymes, such as those involved in ergosterol biosynthesis, a critical component of the fungal cell membrane. The lipophilicity and structural features of the 1-(3,4-Dimethoxyphenyl)piperazine core can be leveraged to enhance the compound's ability to penetrate the fungal cell wall and reach its intracellular target.

Structure-Activity Relationships (SAR): A Guiding Principle

The power of the 1-(3,4-Dimethoxyphenyl)piperazine scaffold lies in the ability to systematically modify its structure to optimize pharmacological activity. The following table summarizes key structure-activity relationships that have been observed in the broader class of arylpiperazine derivatives, providing a valuable framework for the rational design of new drug candidates.

Structural ModificationEffect on Biological ActivityRationale
Substitution on the Phenyl Ring Modulates receptor affinity and selectivity. Electron-withdrawing groups can influence binding to specific receptor subtypes.Alters the electronic properties and steric bulk of the aryl moiety, impacting interactions with the receptor binding pocket.
Nature of the Linker at the N4-Position The length and flexibility of the linker are critical for optimal interaction with the target receptor.Determines the distance and orientation of the terminal functional group relative to the arylpiperazine core, which is crucial for engaging with secondary binding sites.
Terminal Functional Group The nature of the terminal group (e.g., amide, imide, another aromatic ring) significantly influences the pharmacological profile (agonist, antagonist, or partial agonist activity).This group often forms key interactions with the receptor, dictating the functional outcome of binding.
Substitution on the Piperazine Ring Can influence metabolic stability and receptor subtype selectivity.Modifications to the piperazine ring can alter the overall conformation and lipophilicity of the molecule.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of derivatives and the in vitro and in vivo evaluation of their biological activity.

Synthesis of N-Alkylated Derivatives of 1-(3,4-Dimethoxyphenyl)piperazine

This protocol describes a general method for the N-alkylation of 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride to introduce a variety of functionalized side chains.

Protocol 1: N-Alkylation via Nucleophilic Substitution

  • Deprotonation: In a round-bottom flask, dissolve 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF). Add a base, such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 3.0 eq), to neutralize the hydrochloride salt and deprotonate the secondary amine of the piperazine.

  • Reaction with Alkyl Halide: To the stirred suspension, add the desired alkyl halide (e.g., a bromo- or chloro-functionalized linker, 1.1 eq).

  • Heating: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated derivative.

In Vitro Evaluation of CNS Receptor Binding Affinity

This protocol outlines a radioligand binding assay to determine the affinity of newly synthesized compounds for specific CNS receptors, such as dopamine D2 and serotonin 5-HT1A receptors.

Protocol 2: Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available cell membranes expressing the human receptor of interest (e.g., D2 or 5-HT1A).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Competition Binding: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D2 receptors or [³H]-8-OH-DPAT for 5-HT1A receptors) at a concentration close to its Kd value, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Antifungal Susceptibility Testing

This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) of synthesized compounds against pathogenic fungi.

Protocol 3: Broth Microdilution Antifungal Susceptibility Assay

  • Fungal Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans or Aspergillus fumigatus) according to CLSI guidelines.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by using a spectrophotometer to measure the optical density.

In Vivo Evaluation of Antipsychotic-like Activity

This protocol describes the use of a rodent model of hyperlocomotion to assess the potential antipsychotic-like effects of synthesized compounds.[18][19][20][21][22]

Protocol 4: Amphetamine-Induced Hyperlocomotion in Mice

  • Animal Acclimation: Acclimate male mice to the testing environment (e.g., open-field arenas) for at least 60 minutes before the experiment.

  • Compound Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection) at various doses.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Induction of Hyperlocomotion: Administer a psychostimulant such as d-amphetamine (e.g., 2-5 mg/kg, i.p.) to induce hyperlocomotion.

  • Locomotor Activity Monitoring: Immediately place the mice back into the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-90 minutes) using an automated tracking system.

  • Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated control group to determine if the test compound can attenuate the amphetamine-induced hyperlocomotion.

In Vivo Evaluation of Antifungal Efficacy

This protocol outlines a murine model of systemic candidiasis to evaluate the in vivo efficacy of promising antifungal compounds.[23]

Protocol 5: Murine Model of Systemic Candidiasis

  • Immunosuppression (Optional): For some models, mice may be immunosuppressed (e.g., with cyclophosphamide) to establish a more robust infection.

  • Infection: Intravenously infect the mice with a standardized inoculum of a pathogenic Candida species.

  • Treatment: Begin treatment with the test compound or a vehicle control at a specified time post-infection (e.g., 2 hours) and continue for a defined period (e.g., 7 days). The route of administration will depend on the compound's properties.

  • Monitoring: Monitor the mice daily for signs of illness and mortality.

  • Fungal Burden Determination: At the end of the treatment period, or upon humane endpoint, euthanize the animals and harvest target organs (e.g., kidneys, brain). Homogenize the organs and plate serial dilutions on appropriate agar plates to determine the fungal burden (colony-forming units per gram of tissue).

  • Data Analysis: Compare the fungal burden and survival rates of the compound-treated groups to the vehicle-treated control group to assess the in vivo efficacy of the test compound.

Visualizing the Workflow and Pathways

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways.

G cluster_synthesis Derivative Synthesis Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A 1-(3,4-Dimethoxyphenyl)piperazine HCl B Deprotonation (Base, Solvent) A->B C N-Alkylation (Alkyl Halide) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E K Promising Candidates E->K Lead Identification F Synthesized Derivative G Receptor Binding Assay (CNS Targets) F->G H Antifungal Susceptibility Assay F->H I Determine Ki values G->I J Determine MIC values H->J L Animal Model of Psychosis K->L M Animal Model of Fungal Infection K->M N Behavioral Assessment L->N O Fungal Burden Analysis M->O

Caption: A generalized workflow for the synthesis and evaluation of 1-(3,4-Dimethoxyphenyl)piperazine derivatives.

G cluster_pathway Simplified Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene Antagonist Arylpiperazine Antagonist Antagonist->D2R blocks

Caption: A simplified diagram of the dopamine D2 receptor signaling pathway and the inhibitory action of an arylpiperazine antagonist.

Conclusion

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride is a valuable and versatile scaffold in modern drug discovery. Its inherent structural and physicochemical properties make it an excellent starting point for the design and synthesis of novel therapeutic agents targeting a range of diseases, particularly those affecting the central nervous system and fungal infections. By understanding the key structure-activity relationships and employing robust synthetic and biological evaluation protocols, researchers can effectively harness the potential of this privileged structure to develop the next generation of innovative medicines. The detailed application notes and protocols provided herein are intended to serve as a comprehensive resource for scientists and drug development professionals engaged in this critical endeavor.

References

  • Animal models for the evaluation of antipsychotic agents. Fundamental & Clinical Pharmacology, 37(3), 447-460.
  • Animal models for predicting the efficacy and side effects of antipsychotic drugs.
  • Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans. Bioorganic Chemistry, 166, 109181.
  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3413.
  • Animal models for the evaluation of antipsychotic agents.
  • Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. ACS Omega, 4(4), 6986-6999.
  • Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Behavioral Neuroscience, 16, 990393.
  • Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Molecular Interventions, 8(2), 82-95.
  • Enhanced D1 affinity in a series of piperazine ring substituted 1-piperazino-3-arylindans with potential atypical antipsychotic activity. Journal of Medicinal Chemistry, 37(14), 2236-2244.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366.
  • N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(18), 3752-3763.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1234.
  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 34(8), 2543-2548.
  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(15), 11359-11386.
  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7432-7447.
  • Piperazine‐Modified Ketoconazole Derivatives Show Increased Activity against Fungal and Trypanosomatid Pathogens. ChemMedChem, 17(21), e202200385.
  • The medicinal chemistry of piperazines: A review. ChemMedChem, 19(12), e202400037.
  • 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. Bioorganic & Medicinal Chemistry, 8(5), 873-881.
  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Targets, 20(14), 1461-1474.
  • SAR of compound 30 as neuroprotective agents.
  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)
  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity, 19(11), e202200720.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. Bioorganic & Medicinal Chemistry, 13(6), 2009-2014.
  • 1-(3,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine hydrochloride. PubChem.
  • 1-(3,4-dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine. ChemDiv.
  • The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date.
  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Mini-Reviews in Medicinal Chemistry, 16(16), 1315-1337.
  • iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine.
  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener
  • SAR studies of ω‐(4‐(2‐methoxyphenyl)piperazin‐1‐yl)alkanoic acid derivatives.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-611.

Sources

In Vivo Application Notes & Protocols: 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride for Preclinical Psychosis Models

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Rationale for Investigating 1-(3,4-Dimethoxyphenyl)piperazine

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs targeting the central nervous system (CNS).[1][2] Many piperazine derivatives exhibit potent pharmacological activity, particularly through modulation of monoamine pathways involving dopamine and serotonin.[1] This has made them a fertile ground for discovering novel antipsychotic, antidepressant, and anxiolytic agents.

Atypical antipsychotics have revolutionized the treatment of schizophrenia by moving beyond simple dopamine D2 receptor blockade. Modern therapeutic strategies often involve a multi-target approach, balancing activity at dopamine receptors (D2, D3) with modulation of various serotonin receptors (e.g., 5-HT1A, 5-HT2A).[3][4] This polypharmacology is thought to be key to treating not only the positive symptoms of psychosis (hallucinations, delusions) but also the negative and cognitive symptoms, while mitigating the risk of extrapyramidal side effects.[3][5]

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride belongs to the arylpiperazine class. Its core structure suggests a high probability of interaction with dopaminergic and serotonergic receptors, the primary targets for antipsychotic intervention. This application guide provides a comprehensive framework and detailed protocols for the initial in vivo characterization of this compound's antipsychotic-like potential in established and validated rodent models of psychosis. The methodologies described are designed to assess its efficacy against positive, negative, and cognitive symptom domains, providing a robust dataset for go/no-go decisions in a drug development pipeline.

II. Compound Profile

Chemical and Physical Properties

A thorough understanding of the test article's properties is fundamental for reproducible in vivo research.

PropertyValue
Full Chemical Name 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride
Molecular Formula C₁₂H₁₉ClN₂O₂
Molecular Weight 258.74 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and saline.
Storage Store at 2-8°C, protected from light and moisture.
Pharmacological Rationale & Putative Mechanism

Arylpiperazines typically function as "bitopic" ligands, interacting with both a primary orthosteric site and a secondary allosteric site on G protein-coupled receptors like the dopamine D2 receptor.[4] The 1-aryl moiety is critical for this interaction. Based on structure-activity relationships within this class, 1-(3,4-Dimethoxyphenyl)piperazine is hypothesized to modulate neurotransmission by acting as a partial agonist or antagonist at D2-like dopamine receptors and potentially interacting with key serotonin receptors, such as 5-HT1A and 5-HT2A.[3][5] An ideal antipsychotic profile would involve attenuating hyperdopaminergic states in the mesolimbic pathway (addressing positive symptoms) while potentially enhancing dopamine release in the prefrontal cortex (addressing negative/cognitive symptoms).[4]

Putative_Antipsychotic_Mechanism Figure 1: Hypothesized Multi-Receptor Action of Arylpiperazines in Psychosis cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_Vesicle Dopamine Vesicles Dopamine Excess Dopamine (Mesolimbic Pathway) D2R Dopamine D2 Receptor Adenylyl_Cyclase Adenylyl Cyclase D2R->Adenylyl_Cyclase Inhibits 5HT1A Serotonin 5-HT1A Receptor Signaling_Outcome Normalization of Neuronal Activity 5HT1A->Signaling_Outcome Modulates downstream signaling Adenylyl_Cyclase->Signaling_Outcome Modulates cAMP levels Dopamine->D2R Binds & Over-stimulates Compound 1-(3,4-Dimethoxyphenyl) piperazine HCl Compound->D2R Antagonizes / Partial Agonism Compound->5HT1A Modulates

Caption: Hypothesized mechanism of action for an arylpiperazine antipsychotic candidate.

III. Preclinical In Vivo Assessment Strategy

A tiered, systematic approach is essential for efficiently evaluating a novel compound. The proposed workflow prioritizes models with high predictive validity for clinical efficacy, starting with assessments of primary antipsychotic-like activity and progressing to more complex cognitive and negative symptom models.

Experimental_Workflow Figure 2: Tiered In Vivo Evaluation Workflow cluster_setup Phase 1: Foundation cluster_positive Phase 2: Positive Symptom Models cluster_cognitive Phase 3: Cognitive & Negative Symptom Models A Protocol 1: Formulation & Range-Finding B Open Field Test: Assess for Sedative Effects A->B Establish non-sedating dose range C Protocol 2: Psychostimulant-Induced Hyperlocomotion (PIH) B->C Proceed with validated doses D Protocol 3: Prepulse Inhibition (PPI) of Startle C->D Confirm efficacy E Protocol 4: Novel Object Recognition (NOR) D->E Assess pro-cognitive potential F Social Interaction Test E->F Evaluate effects on social deficits

Caption: A logical workflow for the in vivo characterization of a potential antipsychotic.

IV. Core Experimental Protocols

Ethical Note: All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.

Protocol 1: Drug Formulation and Administration

Causality: The hydrochloride salt form of the compound enhances its solubility in aqueous vehicles, which is critical for ensuring consistent and complete delivery upon parenteral administration (e.g., intraperitoneal, subcutaneous). An improper formulation can lead to precipitation, variable absorption, and high experimental noise, rendering the results uninterpretable.

Materials:

  • 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride powder

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

  • Analytical balance

  • pH meter and sterile pH adjustment solutions (0.1 N HCl, 0.1 N NaOH), if necessary

Step-by-Step Methodology:

  • Calculate Required Mass: Determine the total amount of compound needed based on the desired dose (mg/kg), the injection volume (e.g., 5 mL/kg), and the number and weight of the animals.

    • Example: For a 10 mg/kg dose in a 30g (0.03 kg) mouse with a 5 mL/kg injection volume, you need 0.3 mg of drug per mouse in 0.15 mL of saline.

  • Weigh Compound: Accurately weigh the required amount of powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of sterile 0.9% saline to the tube.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication can be used if necessary, but avoid excessive heating.

  • pH Check (Self-Validation Step): Check the pH of the final solution. It should be close to physiological pH (7.0-7.4). If the pH is outside this range, adjust carefully with sterile, dilute HCl or NaOH. This step is crucial as extreme pH can cause irritation at the injection site.

  • Final Preparation: Prepare fresh on the day of the experiment. Keep the solution on ice if not used immediately. Administer the appropriate volume to each animal based on its precise body weight.

Protocol 2: Psychostimulant-Induced Hyperlocomotion (PIH)

Causality: This model has high predictive validity for antipsychotic efficacy against positive symptoms.[6] Psychostimulants like amphetamine (dopamine releaser) or NMDA receptor antagonists like MK-801 (which indirectly increases dopamine release) produce a hyperlocomotor state in rodents that is analogous to the hyperdopaminergic activity in the mesolimbic pathway believed to underlie psychosis.[6] A clinically effective antipsychotic is expected to normalize this behavior.

Apparatus:

  • Open field arenas (e.g., 40 x 40 x 40 cm) equipped with infrared beam grids or an overhead video camera and tracking software.

Step-by-Step Methodology:

  • Acclimation: Place mice or rats individually into the open field arenas and allow them to habituate for 30-60 minutes. This reduces the influence of novelty-induced locomotion on the results.

  • Pre-treatment: At T=0 min, administer 1-(3,4-Dimethoxyphenyl)piperazine HCl or vehicle via the chosen route (e.g., intraperitoneal, IP).

  • Psychostimulant Challenge: At T=30 min (or other validated pre-treatment time), administer the psychostimulant (e.g., 5 mg/kg d-amphetamine, IP; or 0.2 mg/kg MK-801, IP) or saline.

  • Data Acquisition: Immediately after the challenge, record locomotor activity (e.g., total distance traveled, beam breaks) continuously for 60-90 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a total cumulative count. Compare the locomotor activity of the Vehicle + Stimulant group to the Compound + Stimulant groups using ANOVA followed by post-hoc tests.

PIH_Timeline Figure 3: Timeline for the PIH Experiment T0 T = 0 min Administer Test Compound or Vehicle start->T0 -30 to -60 min Habituation T30 T = 30 min Administer Psychostimulant or Saline T0->T30 T30_90 T = 30-120 min Record Locomotor Activity T30->T30_90 T30_90->end

Caption: A visual representation of the experimental timeline for the PIH assay.

Expected Outcomes & Interpretation:

Treatment GroupExpected Total Distance Traveled (Arbitrary Units)Interpretation
Vehicle + Saline1000 - 1500Baseline locomotor activity.
Vehicle + Stimulant8000 - 12000Successful induction of hyperlocomotion.
Compound (Low Dose) + Stimulant6000 - 9000Partial, non-significant attenuation.
Compound (Effective Dose) + Stimulant 2000 - 4000 Significant attenuation, indicating antipsychotic-like potential.
Compound (Effective Dose) + Saline800 - 1200No significant sedative effect at the efficacious dose.
Protocol 3: Prepulse Inhibition (PPI) of Acoustic Startle

Causality: PPI is a translational measure of sensorimotor gating, a pre-attentive filtering process that is deficient in patients with schizophrenia.[7] This deficit can be modeled in rodents by administering NMDA antagonists like MK-801 or apomorphine. The ability of a test compound to reverse this induced deficit is a strong indicator of antipsychotic potential.[7]

Apparatus:

  • Startle response chambers for rodents (e.g., SR-LAB, San Diego Instruments) capable of delivering acoustic stimuli and measuring whole-body startle response via a piezoelectric transducer.

Step-by-Step Methodology:

  • Drug Administration: Pre-treat animals with the test compound or vehicle as determined in Protocol 1. After the appropriate pre-treatment interval, administer the PPI-disrupting agent (e.g., 0.2 mg/kg MK-801) or saline.

  • Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).

  • Test Session: The session consists of a quasi-randomized series of trial types:

    • Pulse Alone: A strong startling stimulus (e.g., 120 dB burst of white noise for 40 ms).

    • Prepulse + Pulse: A weak, non-startling prestimulus (e.g., 73 dB, 77 dB, or 81 dB for 20 ms) presented 100 ms before the 120 dB pulse.

    • No Stimulus: Background noise only, to measure baseline movement.

  • Data Acquisition: The system records the maximum startle amplitude (Vmax) for each trial.

  • Data Analysis: Calculate %PPI for each prepulse intensity using the formula: %PPI = 100 - [ (Startle on Prepulse+Pulse Trial / Startle on Pulse Alone Trial) * 100 ] Compare %PPI between treatment groups using a two-way ANOVA (Treatment x Prepulse Intensity).

Expected Outcomes & Interpretation:

Treatment GroupExpected %PPI at 77 dB PrepulseInterpretation
Vehicle + Saline60 - 75%Normal sensorimotor gating.
Vehicle + MK-80120 - 35%Successful disruption of PPI.
Compound + MK-801 50 - 65% Significant reversal of the deficit, indicating strong antipsychotic-like potential.
Protocol 4: Novel Object Recognition (NOR) Test

Causality: Cognitive impairment is a core and debilitating feature of schizophrenia.[3] The NOR test leverages a rodent's innate preference for novelty to assess recognition memory, a form of episodic memory often impaired in psychosis. This protocol tests if the compound can ameliorate a cognitive deficit induced by an agent like MK-801.

Apparatus:

  • Open field arena (same as Protocol 2).

  • Two sets of identical objects (e.g., small glass bottles, metal cubes) and one set of novel objects. Objects should be heavy enough not to be displaced by the animal and cleaned thoroughly between trials to eliminate olfactory cues.

Step-by-Step Methodology:

  • Habituation: On Day 1, allow each animal to freely explore the empty arena for 10 minutes.

  • Drug Administration: On Day 2, administer the test compound or vehicle. After the pre-treatment interval, administer the cognitive impairing agent (e.g., 0.1 mg/kg MK-801) or saline.

  • Training/Familiarization (T1): 30 minutes after the second injection, place the animal into the arena containing two identical objects. Allow 5-10 minutes of exploration.

  • Inter-Trial Interval (ITI): Return the animal to its home cage for a defined period (e.g., 1 hour).

  • Testing (T2): Place the animal back into the arena, where one of the familiar objects has been replaced with a novel object. Allow 5 minutes of exploration and record the time spent exploring each object using video software.

  • Data Analysis: Calculate a Discrimination Index (DI): DI = (Time with Novel - Time with Familiar) / (Total Exploration Time) A positive DI indicates a preference for the novel object (i.e., memory of the familiar one). Compare the DI between groups using one-way ANOVA.

Expected Outcomes & Interpretation:

Treatment GroupExpected Discrimination Index (DI)Interpretation
Vehicle + Saline0.4 - 0.6Intact recognition memory.
Vehicle + MK-801-0.1 to 0.1Amnesia/impaired recognition memory.
Compound + MK-801 0.3 - 0.5 Significant rescue of the cognitive deficit, indicating pro-cognitive potential.

V. References

  • Gatch, M. B. (2003). Discriminative stimulus effects of m-chlorophenylpiperazine as a model of the role of serotonin receptors in anxiety. Life Sciences. [Link]

  • Glowa, J. R. (1995). A discriminative stimulus produced by 1-(3-chlorophenyl)-piperazine (mCPP) as a putative animal model of anxiety. Progress in Neuro-Psychopharmacology & Biological Psychiatry. [Link]

  • Patel, R., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. [Link]

  • Wang, S., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Medicinal Chemistry. [Link]

  • Yuan, H. (2008). 1-([4-methoxy-11C]3,4-Dimethoxyphenethyl)-4-[3-(4-fluorophenyl)propyl]piperazine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Cayman Chemical. 1-(4-Methoxyphenyl)piperazine (hydrochloride). Product Information Sheet. [Link]

  • Harish Chinthal, et al. (2020). 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. CORE Repository. [Link]

  • Kozell, L. B., et al. (2014). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Van de Water, A. J., et al. (1998). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry. [Link]

  • de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules. [Link]

  • Edmunds, A. J. F., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [Link]

  • Corponi, F., et al. (2024). Piperazine Abuse and Psychosis: A Systematic Review of the Literature. Medicina. [Link]

  • Kumar, A., et al. (2022). Synthesis, biological activities and docking studies of piperazine incorporated 1, 3, 4-oxadiazole derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2006). 1-([4-methoxy-11C]3,4-Dimethoxyphenethyl)-4-[3-(4-fluorophenyl)propyl]piperazine. PubChem. [Link]

  • Mokrosz, J. L., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry. [Link]

  • Luedtke, R. R., et al. (2015). Identifying Medication Targets for Psychostimulant Addiction: Unraveling the Dopamine D3 Receptor Hypothesis. Journal of Medicinal Chemistry. [Link]

  • Pews-Davtyan, A., et al. (2022). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Pharmaceuticals. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Studies of Antipsychotic drugs as potential schizophrenia agents. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Jones, C. A., et al. (2011). Animal Models of Psychosis: Current State and Future Directions. ACS Chemical Neuroscience. [Link]

  • Reitz, A. B., et al. (1995). Piperazinylalkyl heterocycles as potential antipsychotic agents. Journal of Medicinal Chemistry. [Link]

  • D., D., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery. [Link]

  • ChemRxiv. (2023). Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. [Link]

  • Jones, C. A., et al. (2011). Animal models of schizophrenia. British Journal of Pharmacology. [Link]

  • Chem-Impex International. (n.d.). 1-(4-Methoxyphenyl)piperazine dihydrochloride. [Link]

  • Butnariu, M., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties. Journal of the Serbian Chemical Society. [Link]

  • Geyer, M. A., & Moghaddam, B. (2002). Animal Models Relevant to Schizophrenia Disorders. Neuropsychopharmacology. [Link]

  • Berardi, F., et al. (2004). New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. Journal of Medicinal Chemistry. [Link]

  • G. de la Torre, J., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. ACS Medicinal Chemistry Letters. [Link]

  • Lo, D. D., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease. [Link]

  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of...a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2007). [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione. PubChem. [Link]

Sources

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride as an intermediate for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(3,4-Dimethoxyphenyl)piperazine Hydrochloride as a Privileged Scaffold in CNS Drug Discovery

Executive Summary & Strategic Relevance

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride (DMPP-HCl) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often overshadowed by its 2-methoxy (o-methoxyphenylpiperazine) analogs used in antihypertensives like Urapidil, the 3,4-dimethoxy variant is a critical intermediate for developing serotonergic (5-HT) and dopaminergic modulators.

This guide details the handling, synthesis, and quality control of DMPP-HCl. It specifically addresses the challenges of nucleophilic substitution on electron-rich aromatic rings and provides a validated protocol for coupling this intermediate to alkyl linkers, a common step in synthesizing antipsychotic and anxiolytic candidates.

Key Applications:

  • Serotonin 5-HT1A/5-HT2A Receptor Ligands: Synthesis of "designer" arylpiperazines for structure-activity relationship (SAR) studies.

  • Sigma Receptor Modulators: Development of neuroprotective agents.

  • False Neurotransmitters: Research into monoamine storage mechanisms.

Chemical Profile & Handling

PropertySpecificationCritical Note
CAS (HCl Salt) 70849-60-4 (Generic Ref)Verify specific salt stoichiometry (mono- vs. dihydrochloride).
Formula C₁₂H₁₈N₂O₂[1] · xHClFree base MW: 222.28 g/mol .
Solubility Water (High), DMSO (High), MeOH (High)Insoluble in non-polar ethers/hexanes.
Stability HygroscopicStore in desiccator at RT. Protect from light (oxidation of methoxy groups).
Hazards Irritant (Skin/Eye/Respiratory)Warning: Piperazine derivatives are known respiratory sensitizers.

Synthetic Pathways & Mechanistic Logic

The synthesis of DMPP-HCl presents a specific challenge: the 3,4-dimethoxy benzene ring is electron-rich, making standard Nucleophilic Aromatic Substitution (SnAr) difficult without forcing conditions. Therefore, two primary routes are employed.

Route A: The "Mustard" Cyclization (Classic Industrial Route)

This method involves the reaction of 3,4-dimethoxyaniline with bis(2-chloroethyl)amine (nitrogen mustard precursor).

  • Mechanism: Double nucleophilic attack by the aniline nitrogen onto the alkyl chloride chains.

  • Pros: Uses inexpensive starting materials.

  • Cons: Bis(2-chloroethyl)amine is a potent alkylating agent/carcinogen requiring containment.

Route B: Buchwald-Hartwig Amination (Modern Catalytic Route)

Coupling 4-bromo-1,2-dimethoxybenzene with piperazine using Pd-catalysis.

  • Mechanism: Pd(0)/Pd(II) catalytic cycle.

  • Pros: Safer reagents, high yield.[2]

  • Cons: Cost of Palladium catalyst and ligands (BINAP/Xantphos).

Visual Workflow (DOT Diagram):

DMPP_Synthesis Aniline 3,4-Dimethoxyaniline Intermediate 1-(3,4-Dimethoxyphenyl)piperazine (Free Base) Aniline->Intermediate Route A: Cyclization (Chlorobenzene, Reflux) Mustard Bis(2-chloroethyl)amine (Highly Toxic) Mustard->Intermediate Co-reactant Catalyst Pd2(dba)3 / BINAP NaOtBu Catalyst->Intermediate Piperazine Piperazine (Excess) Piperazine->Intermediate ArylHalide 4-Bromo-1,2-dimethoxybenzene ArylHalide->Intermediate Route B: Buchwald-Hartwig (Toluene, 100°C) SaltFormation HCl / Isopropanol Intermediate->SaltFormation FinalProduct DMPP HCl Salt (Stable Solid) SaltFormation->FinalProduct

Caption: Comparative synthetic routes for DMPP. Route A is preferred for cost-efficiency in bulk; Route B is preferred for safety in smaller labs.

Validated Protocol: N-Alkylation of DMPP-HCl

This protocol describes the coupling of DMPP-HCl with a generic alkyl halide (R-X) to generate a pharmaceutical candidate. This is the most common application for this intermediate.

Objective: Attach the piperazine nitrogen to a target pharmacophore (e.g., a butyl-phthalimide chain).

Reagents:
  • Substrate: 1-(3,4-Dimethoxyphenyl)piperazine HCl (1.0 equiv)

  • Electrophile: Alkyl Halide (e.g., 4-chlorobutylphthalimide) (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv) – Critical: Extra equivalents needed to neutralize the HCl salt.

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Finkelstein accelerator.

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology:
  • Free-Basing (In-Situ):

    • To a round-bottom flask equipped with a magnetic stir bar, add DMPP-HCl (10 mmol) and anhydrous K₂CO₃ (30 mmol).

    • Add Acetonitrile (50 mL).

    • Stir at room temperature for 30 minutes. Why? This ensures the amine is deprotonated and ready to react.

  • Coupling Reaction:

    • Add the Alkyl Halide (11 mmol) and KI (1 mmol).

    • Equip the flask with a reflux condenser.

    • Heat to Reflux (80-82°C) for 12–16 hours.

    • Monitoring: Check TLC (System: DCM/MeOH 9:1). The starting piperazine spot (low Rf, stains with Ninhydrin) should disappear.

  • Workup:

    • Cool to room temperature.[3]

    • Filter off the inorganic salts (KCl/K₂CO₃).

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) and Brine (1 x 30 mL).

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Recrystallization from Ethanol/Ether is often sufficient.

    • If oil persists, convert to HCl salt by adding 1.2 equiv of HCl in Dioxane.

Quality Control & Analytical Standards

To ensure the integrity of the intermediate before use in expensive downstream synthesis, the following QC parameters must be met.

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 210 nm and 280 nm (Absorption of the dimethoxybenzene ring).

Impurity Profile (Troubleshooting):

Retention Time (Relative)IdentityCauseRemediation
0.85 Monomethyl piperazineIncomplete coupling (Route A)Recrystallize from Isopropanol.
1.00 DMPP (Target) --
1.20 Bis(dimethoxyphenyl)piperazineOver-reaction (Route B)Control stoichiometry; use excess piperazine in synthesis.
Front Aniline precursorsDegradation/UnreactedAcid/Base extraction wash.

References

  • Synthesis of Phenylpiperazines: Chao, S. et al. "Synthesis and biological evaluation of 1-(3,4-dimethoxyphenyl)piperazine derivatives." Journal of Medicinal Chemistry, 1999.

  • Buchwald-Hartwig Protocols: "Palladium-Catalyzed Amination of Aryl Halides." Organic Syntheses, Coll. Vol. 10, p. 423. Link

  • Safety Data: PubChem Compound Summary for CID 4837 (Piperazine moiety data). Link

  • General CNS Ligand Design: Glennon, R. A. "Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands." J. Med. Chem., 1988.

(Note: While specific URL deep-links to paid journals expire, the citations above refer to standard, verifiable protocols in the field.)

Sources

Application Notes and Protocols for the Recrystallization of Piperazine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Piperazine-Based Active Pharmaceutical Ingredients

Piperazine and its salts are fundamental scaffolds in a multitude of active pharmaceutical ingredients (APIs), playing a crucial role in therapeutic areas ranging from anthelmintics to antipsychotics. The precise salt form of a piperazine-based API is often selected to optimize critical physicochemical properties such as solubility, stability, and bioavailability.[1] Consequently, ensuring the highest possible purity of these piperazine salts is not merely a matter of quality control but a fundamental requirement for guaranteeing the safety and efficacy of the final drug product.

Recrystallization stands as a powerful and widely employed technique for the purification of crystalline solids. This application note provides a comprehensive guide to the principles and protocols for the recrystallization of piperazine salts, tailored for researchers, scientists, and drug development professionals. By elucidating the causality behind experimental choices and providing detailed, step-by-step methodologies, this guide aims to empower users to develop robust and reproducible purification strategies.

Underlying Principles: The Science of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[2] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point, while the impurities are either insoluble at all temperatures or remain in solution upon cooling.

For piperazine salts, which are ionic in nature, the choice of solvent is paramount. Piperazine itself is a diprotic base, capable of accepting two protons, which allows for the formation of various salts with different counter-ions.[1] This salt formation significantly influences the compound's polarity and, therefore, its solubility profile.

Key Physicochemical Properties of Piperazine and its Salts

A thorough understanding of the physicochemical properties of piperazine and its common salts is essential for developing an effective recrystallization protocol.

PropertyPiperazine (Anhydrous)Piperazine CitratePiperazine AdipatePiperazine Dihydrochloride
Molecular Formula C4H10N2(C4H10N2)3·2C6H8O7C10H20N2O4C4H10N2·2HCl
Molecular Weight 86.14 g/mol 642.66 g/mol (anhydrous)232.28 g/mol 159.03 g/mol
Melting Point (°C) 109-113~190 (after drying)~250 (with decomposition)318-320
pKa1 5.35 (at 25°C)---
pKa2 9.73 (at 25°C)---
Water Solubility Freely solubleFreely solubleSolubleSoluble
Ethanol Solubility SolublePractically insolublePractically insoluble-
Hygroscopicity HygroscopicCan exist as stable hydrates-More stable than piperazine base

Data compiled from various sources, including PubChem and commercial suppliers.[1][3][4]

Experimental Workflow for Recrystallization of Piperazine Salts

The following diagram illustrates a generalized workflow for the recrystallization of piperazine salts.

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization & Isolation cluster_post Post-Processing start Crude Piperazine Salt dissolution Dissolution in Minimum Hot Solvent start->dissolution hot_filtration Hot Gravity Filtration (to remove insoluble impurities) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Ice Bath Cooling (to maximize yield) cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Washing with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying analysis Purity & Characterization (e.g., HPLC, DSC, XRPD) drying->analysis pure_product Pure Crystalline Piperazine Salt analysis->pure_product

Caption: A generalized workflow for the recrystallization of piperazine salts.

Detailed Protocols

Protocol 1: Recrystallization of Piperazine Citrate from an Aqueous-Organic Solvent System

Piperazine citrate is frequently used as an anthelmintic.[5] Its high water solubility presents a challenge for recrystallization from purely aqueous solutions. Therefore, a mixed solvent system is often employed.

Materials:

  • Crude Piperazine Citrate

  • Ethanol (95%)

  • Deionized Water

  • Activated Carbon (optional)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

  • Spatula and weighing balance

Procedure:

  • Solvent Preparation: Prepare a solvent mixture of ethanol and deionized water. The optimal ratio will depend on the impurity profile but a good starting point is a 9:1 or 8:2 (v/v) ethanol:water mixture.

  • Dissolution: In an Erlenmeyer flask, add the crude piperazine citrate and a magnetic stir bar. Add a small amount of the solvent mixture and begin heating with stirring. Continue to add the solvent mixture portion-wise until the piperazine citrate is completely dissolved at or near the boiling point. Use the minimum amount of solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute weight) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step is crucial to remove insoluble impurities and the activated carbon.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the purified piperazine citrate crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Purity Assessment: Analyze the purity of the recrystallized product using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD). The United States Pharmacopeia (USP) provides monographs with specific tests for piperazine citrate.[5][6]

Protocol 2: Recrystallization of a Piperazine Dihydrochloride Derivative from Isopropyl Alcohol

Piperazine dihydrochloride and its derivatives are common in pharmaceutical development due to their stability.[1] Isopropyl alcohol is often a suitable solvent for their recrystallization.

Materials:

  • Crude Piperazine Dihydrochloride Derivative

  • Isopropyl Alcohol (IPA)

  • Activated Carbon (optional)

  • Standard laboratory glassware

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude piperazine dihydrochloride derivative in a minimal amount of hot isopropyl alcohol with stirring.

  • Decolorization (Optional): If necessary, decolorize the solution with activated carbon as described in Protocol 1.

  • Hot Gravity Filtration: If required, perform a hot gravity filtration to remove any insoluble materials.

  • Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. To enhance the yield, the flask can be cooled in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropyl alcohol.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Characterize the final product for purity and identity using methods such as melting point determination, HPLC, and spectroscopic techniques.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The melting point of the solute is lower than the boiling point of the solvent. The solute is too soluble in the chosen solvent.- Use a lower boiling point solvent. - Use a solvent in which the solute is less soluble. - Add a small amount of a "non-solvent" (a solvent in which the solute is insoluble) to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
No Crystal Formation The solution is not supersaturated (too much solvent was used). The rate of cooling is too fast.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the surface of the solution to provide a nucleation site. - Add a seed crystal of the pure compound.
Low Recovery Too much solvent was used. The crystals are too soluble in the cold solvent. The crystals were not completely collected during filtration.- Use the minimum amount of hot solvent for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the crystals with a minimal amount of ice-cold solvent.
Impure Crystals The rate of cooling was too fast, trapping impurities in the crystal lattice. The chosen solvent is not appropriate for the impurity profile.- Allow the solution to cool as slowly as possible. - Perform a second recrystallization with the same or a different solvent system.

The Importance of Polymorph Control

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit different physicochemical properties, including solubility, melting point, and stability.[7][8] In the context of pharmaceutical development, controlling the polymorphic form of an API is critical, as it can directly impact the drug's bioavailability and shelf-life.[9]

When developing a recrystallization protocol for a piperazine salt, it is essential to be aware of the potential for polymorphism. The choice of solvent, rate of cooling, and drying conditions can all influence the resulting polymorphic form. Therefore, it is crucial to characterize the recrystallized material using techniques such as XRPD and DSC to ensure that the desired and most stable polymorph is consistently produced.

Conclusion

The recrystallization of piperazine salts is a critical step in the manufacturing of numerous pharmaceutical products. A successful recrystallization protocol is built upon a solid understanding of the physicochemical properties of the specific salt and the principles of solubility. By carefully selecting the solvent system, controlling the rate of cooling, and being mindful of potential issues such as polymorphism, researchers can consistently obtain high-purity crystalline materials. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for developing robust and efficient purification strategies for piperazine-based APIs.

References

  • Chem-Impex. Piperazine adipate. [Link]

  • USP. USP Monographs: Piperazine Citrate. [Link]

  • The Japanese Pharmacopoeia. Piperazine Adipate. [Link]

  • USP. USP Monographs: Piperazine Citrate Tablets. [Link]

  • USP. USP Monographs: Piperazine. [Link]

  • Gothoskar, A. V. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Journal of Pharmaceutical Sciences, 99(9), 3755-3768.
  • Solubility of Things. Piperazine. [Link]

  • Shreeji Pharma International. Piperazine Adipate Powder. [Link]

  • USP. Piperazine Citrate. [Link]

  • USP. Piperazine Citrate USP 2025. [Link]

  • Sanphui, P., Bolla, G., & Nangia, A. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design, 12(6), 2847-2858.
  • Al-Obaidi, H., & Buckton, G. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... PMC.
  • Navrátilová, D., Havránková, E., Špulák, M., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2195.
  • Maurya, P., et al. (2016). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. World Journal of Pharmaceutical Sciences, 4(9), 411-419.
  • PubChem. Piperazine adipate. [Link]

  • PubChem. Piperazine. [Link]

  • Westman Chemicals. Piperazine Adipate EP Reference Standard. [Link]

  • SINTEF. Solid liquid solubility of piperazine. [Link]

  • da Silva, A. A., et al. (2019). Crystal structure and characterization of the sulfamethazine–piperidine salt.
  • Rawat, S., & Jain, S. K. (2015). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Critical Reviews™ in Therapeutic Drug Carrier Systems, 32(6).
  • Martin, E. L. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S.
  • Wikipedia. Piperazine. [Link]

  • Scribd. Piperazine Adipate. [Link]

  • FDA. Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of Alberta. Isolation (Recovery). [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Kemper, S., et al. (2021). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Chemistry–A European Journal, 27(1), 325-333.
  • da Silva, A. A., et al. (2019). Crystal structure and characterization of the sulfamethazine–piperidine salt.
  • Busacca, C. A., et al. (2008). U.S.
  • Kemper, S., et al. (2021). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.
  • Chen, M. (2013).
  • Williamson, K. L. (1987). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Chen, M. (2013).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • El-Sattar, N. E. A., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(22), 5322.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Piperazine Salt Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with piperazine salt crystallization. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your crystallization processes. This guide is structured to help you diagnose and resolve common issues, particularly those leading to low product yield.

Troubleshooting Guide: Addressing Specific Crystallization Issues

This section is formatted in a direct question-and-answer style to address the most pressing problems encountered during piperazine salt crystallization.

Q1: Why is my piperazine salt crystallization yield unexpectedly low?

A low yield is a frequent issue and can stem from several factors. A systematic approach is crucial to pinpoint the root cause.[1][2]

Possible Causes & Solutions:

  • Excessive Solvent: The most common reason for low yield is the product remaining dissolved in the mother liquor.[2] Piperazine and many of its salts are highly soluble in water and polar organic solvents like ethanol and methanol.[3][4][5][6]

    • Troubleshooting Protocol:

      • Check Mother Liquor: After filtration, take a small sample of the mother liquor and evaporate the solvent. A significant amount of solid residue indicates that a substantial portion of your product did not crystallize.[2]

      • Solvent Reduction: If the mother liquor is rich in your product, you can attempt a "second crop" crystallization by carefully evaporating a portion of the solvent to increase the concentration of the piperazine salt and then cooling the solution again.[2]

      • Solvent Screen: For future experiments, consider a solvent or solvent mixture in which the piperazine salt has lower solubility at cooler temperatures. The ideal solvent system will dissolve the salt at an elevated temperature but allow for significant precipitation upon cooling.

  • Incomplete Salt Formation: For a salt crystallization to be successful, the acid-base reaction must be complete.

    • Troubleshooting Protocol:

      • Stoichiometry Check: Ensure that you have used the correct stoichiometric ratio of the acid and piperazine. It is often beneficial to use a slight excess of the acid to drive the equilibrium towards salt formation.[1]

      • pH Verification: The pH of the solution is a critical parameter.[1] Piperazine has two pKa values (around 5.35 and 9.73), meaning its ionization state is pH-dependent.[3] The optimal pH for salt formation and subsequent crystallization will depend on the specific acid used. Measure the pH of your solution before crystallization and adjust if necessary.

  • Suboptimal Cooling Profile: The rate of cooling significantly impacts the supersaturation of the solution, which is the driving force for crystallization.[7][8]

    • Troubleshooting Protocol:

      • Slower Cooling: Rapid cooling can lead to the formation of many small crystals (nucleation dominates growth), which can be difficult to filter and may trap impurities.[7] A slower, controlled cooling process generally results in larger, purer crystals and a higher isolated yield.

      • Controlled Supersaturation: Advanced techniques can be employed to maintain a constant level of supersaturation, which can optimize crystal size and shape.[8][9][10]

Q2: My crystallization is "oiling out" instead of forming solid crystals. What is happening and how can I fix it?

"Oiling out" is the separation of a liquid phase, rich in the solute, instead of a solid crystalline phase.[11] This is a common problem when the melting point of the solute is lower than the temperature of the solution during crystallization, or when the level of supersaturation is too high.[2][11] Oiled out products are often impure and can be difficult to handle.[2][11]

Possible Causes & Solutions:

  • High Supersaturation: If the solution becomes supersaturated too quickly, the system may not have enough time for orderly crystal lattice formation, leading to the separation of a disordered, liquid-like phase.[11]

    • Troubleshooting Protocol:

      • Increase Solvent Volume: Re-heat the mixture to dissolve the oil and add more solvent to decrease the concentration. Then, attempt to cool the solution more slowly.[2]

      • Modify Cooling Rate: A slower cooling rate can help to control the level of supersaturation and promote direct crystallization.

  • Presence of Impurities: Impurities can depress the melting point of the product, making it more prone to oiling out.[2]

    • Troubleshooting Protocol:

      • Purification Step: Consider an additional purification step for your crude material before crystallization, such as a charcoal treatment to remove colored impurities.[2]

      • Solvent Choice: The choice of solvent can influence the solubility of impurities. A solvent that is a good solvent for the desired product but a poor solvent for the impurities can help to prevent oiling out.

  • Low Melting Point of the Salt: Some piperazine salts may have inherently low melting points.

    • Troubleshooting Protocol:

      • Lower Crystallization Temperature: If possible, use a solvent system that allows for crystallization to occur at a lower temperature, below the melting point of the salt.

      • Anti-Solvent Addition: Consider an anti-solvent crystallization approach. This involves dissolving the piperazine salt in a good solvent and then slowly adding a miscible "anti-solvent" in which the salt is poorly soluble. This can induce crystallization at a constant, lower temperature.[12][13]

Q3: No crystals are forming, even after cooling the solution. What should I do?

The absence of crystallization upon cooling indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.

Possible Causes & Solutions:

  • Solution is Too Dilute: There may be too much solvent, preventing the concentration of the piperazine salt from exceeding its solubility limit upon cooling.[2]

    • Troubleshooting Protocol:

      • Solvent Evaporation: Gently heat the solution to evaporate some of the solvent, then attempt to cool it again.[2]

  • Lack of Nucleation Sites: Crystal formation requires an initial nucleus to grow upon.

    • Troubleshooting Protocol:

      • Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites.[2]

      • Seeding: If you have a small amount of the desired crystalline product, add a "seed crystal" to the cooled solution. This will provide a template for further crystal growth.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about piperazine salt crystallization, offering a deeper understanding of the principles involved.

Q1: What are the critical parameters to control for a successful piperazine salt crystallization?

Successful crystallization relies on the careful control of several interconnected parameters:

  • Supersaturation: This is the primary driving force for both nucleation and crystal growth.[7][8] Controlling the rate at which supersaturation is generated is key to obtaining crystals of the desired size and purity.[7][9][10]

  • Solvent System: The choice of solvent is crucial. An ideal solvent should:

    • Have a high solubility for the piperazine salt at elevated temperatures and a low solubility at lower temperatures.

    • Be chemically inert with the salt.

    • Have a boiling point that allows for easy handling and removal.

    • Be readily available in a pure form.

  • Temperature: Temperature directly affects solubility.[4] A controlled cooling profile is essential for managing supersaturation.

  • pH: As piperazine is a base, the pH of the solution will influence the extent of salt formation and the overall solubility of the species in solution.[1]

  • Agitation: Proper mixing ensures a homogenous temperature and concentration throughout the crystallizer, which can lead to a more uniform crystal size distribution.

Q2: How does the choice of the counter-ion (acid) affect the crystallization of a piperazine salt?

The counter-ion plays a significant role in the physicochemical properties of the resulting salt, which in turn affects its crystallization behavior.[14] Key impacts include:

  • Solubility: Different counter-ions will lead to salts with varying solubilities. For example, forming a salt with meclofenamic acid can dramatically increase its solubility compared to the free acid.[15][16]

  • Crystal Habit and Polymorphism: The nature of the counter-ion influences the crystal lattice energy and the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms.[17][18][19][20][21] Different polymorphs can have different solubilities and stabilities.

  • Melting Point: The melting point of the salt is dependent on the counter-ion, which can be a critical factor in avoiding "oiling out."[14]

  • Hygroscopicity: The tendency to absorb moisture from the air can be influenced by the counter-ion. For instance, tartrate salts of piperazine are reported to be non-hygroscopic.[14]

Q3: What is anti-solvent crystallization and when should I consider using it for piperazine salts?

Anti-solvent crystallization is a technique where a solvent in which the compound is poorly soluble (the anti-solvent) is added to a solution of the compound in a good solvent.[12] This reduces the solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.[12]

You should consider using anti-solvent crystallization when:

  • The piperazine salt is highly soluble in most common solvents, making cooling crystallization inefficient.

  • The salt is thermally sensitive, and you want to avoid high temperatures.

  • You need to control particle size. Anti-solvent addition rates can be carefully controlled to influence nucleation and growth kinetics.[13]

  • You are experiencing "oiling out" with cooling crystallization. Anti-solvent crystallization can often be performed at a constant, lower temperature, mitigating this issue.

Data & Protocols

Table 1: Solubility of Piperazine in Various Solvents
SolventSolubilityReference(s)
WaterFreely soluble[3][4]
EthanolSoluble[4][5][6]
MethanolSoluble[4][5]
Ethylene GlycolFreely soluble[3]
Diethyl EtherPoorly soluble[3]
Experimental Protocol: General Cooling Crystallization
  • Dissolution: In a suitable flask, dissolve the crude piperazine salt in the minimum amount of the chosen solvent at an elevated temperature (e.g., near the solvent's boiling point).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. For even lower temperatures and potentially higher yields, an ice bath can be used after the initial cooling.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals to a constant weight, for example, in a vacuum oven at a suitable temperature.

Experimental Protocol: Anti-Solvent Crystallization
  • Dissolution: Dissolve the piperazine salt in a good solvent to create a concentrated solution.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution at a constant temperature. The rate of addition can be critical for controlling crystal size.

  • Maturation: Allow the resulting slurry to stir for a period to ensure complete crystallization and potentially allow for any polymorphic transformations to a more stable form.

  • Crystal Collection, Washing, and Drying: Follow steps 4-6 from the General Cooling Crystallization protocol.

Visualizations

Troubleshooting Logic for Low Crystallization Yield

LowYieldTroubleshooting start Low Crystallization Yield check_mother_liquor Check Mother Liquor for Product start->check_mother_liquor mother_liquor_rich Significant Residue? check_mother_liquor->mother_liquor_rich reduce_solvent Reduce Solvent Volume (Second Crop) mother_liquor_rich->reduce_solvent Yes check_salt_formation Verify Salt Formation mother_liquor_rich->check_salt_formation No end Improved Yield reduce_solvent->end reconsider_solvent Re-evaluate Solvent System reconsider_solvent->end ph_check Is pH Optimal? check_salt_formation->ph_check adjust_ph Adjust pH ph_check->adjust_ph No stoichiometry_check Check Stoichiometry ph_check->stoichiometry_check Yes adjust_ph->end check_cooling Analyze Cooling Profile stoichiometry_check->check_cooling cooling_rate_check Was Cooling Too Rapid? check_cooling->cooling_rate_check cooling_rate_check->reconsider_solvent No slow_cooling Implement Slower Cooling cooling_rate_check->slow_cooling Yes slow_cooling->end

Caption: A flowchart for systematically troubleshooting low yield in piperazine salt crystallization.

Supersaturation and its Impact on Crystallization

Supersaturation supersaturation Supersaturation (Driving Force) low_ss Low Supersaturation supersaturation->low_ss high_ss High Supersaturation supersaturation->high_ss growth_dominates Growth > Nucleation low_ss->growth_dominates nucleation_dominates Nucleation > Growth high_ss->nucleation_dominates large_crystals Fewer, Larger Crystals growth_dominates->large_crystals small_crystals Many, Smaller Crystals nucleation_dominates->small_crystals

Caption: The relationship between supersaturation levels and the resulting crystal characteristics.

References

  • Piperazine - Wikipedia. [Link]

  • Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. [Link]

  • Piperazine - Solubility of Things. [Link]

  • Kinetics of Crystallization in Supersaturation - Mettler Toledo. [Link]

  • Crystal Shape Control by Manipulating Supersaturation in Batch Cooling Crystallization - ACS Publications. [Link]

  • SUPERSATURATION-CONTROLLED CRYSTALLIZATION - LUTPub. [Link]

  • Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs - ACS Publications. [Link]

  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. [Link]

  • Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate) | Request PDF - ResearchGate. [Link]

  • Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing). [Link]

  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives | Crystal Growth & Design - ACS Publications. [Link]

  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PubMed. [Link]

  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PMC. [Link]

  • Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt - IUCr Journals. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo. [Link]

  • Pharmaceutical Co-Crystals, Salts, and Co-Amorphous Systems: A Novel Opportunity of Hot Melt Extrusion - PMC. [Link]

  • Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt - ResearchGate. [Link]

  • Common Challenges in Crystallization Processes - YouTube. [Link]

  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein - MDPI. [Link]

  • How does piperazine affect the crystallization process? - Blog - BIOSYNCE. [Link]

  • Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs | Crystal Growth & Design - ACS Publications. [Link]

  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid - ACS Publications. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. [Link]

  • Optimized solubility and bioavailability of genistein based on cocrystal engineering - PMC. [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]

  • Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs - PMC. [Link]

  • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. [Link]

  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid | Crystal Growth & Design - ACS Publications. [Link]

  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid - ResearchGate. [Link]

  • Solid liquid solubility of piperazine - SINTEF. [Link]

  • Oiling Out in Crystallization - Mettler Toledo. [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]

  • A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - PMC - NIH. [Link]

  • Coping with crystallization problems - ResearchGate. [Link]

Sources

preventing side reactions in the synthesis of piperazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Side Reactions

Welcome to the technical support center for piperazine synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex challenges researchers face in the lab. Piperazine and its analogs are cornerstone scaffolds in modern drug discovery, but their synthesis is often plagued by side reactions that can compromise yield, purity, and project timelines.[1]

This guide is structured as a series of frequently asked questions that directly tackle the most common issues encountered during the synthesis of piperazine derivatives. We will explore the causality behind these problems and provide field-proven, self-validating protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm attempting a mono-N-alkylation, but my main product is the symmetrical N,N'-dialkylated piperazine. What's causing this over-alkylation and how can I control it?

This is the most common challenge in piperazine chemistry. The root cause lies in the fact that after the first N-alkylation, the second nitrogen atom often remains sufficiently nucleophilic to react with the remaining alkylating agent.[2] The primary factors influencing this are stoichiometry, the reactivity of the alkylating agent, and reaction conditions.[2]

Here are several strategies to favor mono-alkylation, each with distinct advantages.

Causality: The mono-alkylated piperazine product is still a secondary amine and therefore a potent nucleophile. In a 1:1 stoichiometric reaction, as the starting piperazine is consumed, the mono-alkylated product begins to compete for the alkylating agent, leading to the di-substituted side product.

Workflow: Controlling N-Alkylation in Piperazine Synthesis

G cluster_0 Reaction Pathway cluster_1 Control Strategies Piperazine Piperazine MonoAlk Desired Product (Mono-alkylated) Piperazine->MonoAlk 1. First Alkylation RX Alkylating Agent (R-X) RX->MonoAlk DiAlk Side Product (Di-alkylated) RX->DiAlk MonoAlk->DiAlk 2. Second (Side) Reaction S1 Strategy A: Use Large Excess of Piperazine S1->Piperazine Favors Path 1 (Statistical Control) S2 Strategy B: Use Protecting Group (e.g., Boc) S2->Piperazine Blocks Path 2 (Chemical Protection) S3 Strategy C: In-situ Protonation S3->Piperazine Deactivates one N (Electronic Control)

Caption: Strategies to favor mono-alkylation over di-alkylation.

Strategy A: Statistical Control with Excess Piperazine

By using a large excess of piperazine (5 to 10 equivalents), the alkylating agent is statistically more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.[2]

  • When to use it: Ideal for simple, inexpensive alkylating agents and when piperazine is readily available. It avoids the extra steps of protection and deprotection.

  • Downside: Requires removal of a large amount of unreacted piperazine during workup, which can be challenging due to its high water solubility.[3]

Strategy B: Chemical Control with Protecting Groups

This is the most robust and widely used method for preparing monosubstituted piperazines.[4] A protecting group, such as tert-butyloxycarbonyl (Boc), is installed on one nitrogen. This deactivates it, allowing the other nitrogen to be functionalized selectively. The protecting group is then removed in a final step.

  • When to use it: When high purity is critical, the alkylating agent is valuable, or a multi-step synthesis is planned.

  • Downside: Adds two steps (protection and deprotection) to the synthesis, which can lower the overall yield.

Protecting Group Protection Conditions Deprotection Conditions Advantages/Disadvantages
Boc (tert-butyloxycarbonyl)(Boc)₂O, Dichloromethane (DCM) or THF, Room TempTrifluoroacetic acid (TFA) in DCM; or HCl in Dioxane/MethanolPro: Very reliable, clean deprotection. Con: Acid-labile, not suitable for acid-sensitive molecules.
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃), Water/DioxaneH₂, Pd/C (Hydrogenolysis)Pro: Stable to acid/base. Orthogonal to Boc. Con: Not suitable if other reducible groups (alkenes, alkynes) are present.
Acetyl Acetic anhydride or Acetyl chloride, BaseStrong Acid (e.g., 6N HCl, reflux) or Base (e.g., Ba(OH)₂)Pro: Inexpensive. Con: Harsh removal conditions can cleave other sensitive groups.[5]

Strategy C: Electronic Control with In-situ Protonation

This clever one-pot method uses stoichiometry to protect one nitrogen. By reacting piperazine with one equivalent of acid (e.g., HCl or acetic acid), a piperazinium salt is formed in situ. The protonated nitrogen is no longer nucleophilic, leaving the other free to react.[4] This suppresses the formation of the di-substituted byproduct.[4]

  • When to use it: A good compromise between statistical control and protecting group chemistry, offering a one-pot solution.

  • Downside: The nucleophilicity of the remaining free nitrogen is reduced, sometimes requiring more reactive electrophiles or catalysts (e.g., Cu(II) ions) to achieve good yields.[4][6]

Q2: I need to synthesize an unsymmetrical N,N'-disubstituted piperazine, but my sequential alkylation is giving me a statistical mixture. How can I improve selectivity?

This is a classic challenge that arises because the nucleophilicity of the two nitrogen atoms is very similar.[7] Direct sequential alkylation is rarely effective. The most reliable solution is an orthogonal protecting group strategy.[7][8]

Causality: After the first N-alkylation, the electronic properties of the second nitrogen are not significantly altered, meaning it has similar reactivity to the starting material, leading to mixtures.

Solution: Orthogonal Protecting Group Strategy

This strategy involves protecting each nitrogen with a group that can be removed under different, non-interfering ("orthogonal") conditions.[7] This allows for the sequential and controlled introduction of two different substituents.

Workflow: Unsymmetrical Piperazine Synthesis via Orthogonal Protection

G Start Piperazine Step1 1. Protect N1 (e.g., with Boc₂O) Start->Step1 Intermediate1 N-Boc-Piperazine Step1->Intermediate1 Step2 2. Functionalize N4 (e.g., Alkylation with R1-X) Intermediate1->Step2 Intermediate2 N-Boc, N'-R1-Piperazine Step2->Intermediate2 Step3 3. Selectively Deprotect N1 (e.g., with TFA) Intermediate2->Step3 Intermediate3 N'-R1-Piperazine Step3->Intermediate3 Step4 4. Functionalize N1 (e.g., Acylation with R2-COCl) Intermediate3->Step4 Final Final Product N-R2, N'-R1-Piperazine Step4->Final

Caption: Stepwise synthesis of an unsymmetrical piperazine.

A common and effective orthogonal pair is Boc and Cbz :

  • Protect: Start with mono-N-Cbz-piperazine.

  • Functionalize N1: Introduce the first substituent (R1) via alkylation or acylation on the free nitrogen.

  • Functionalize N4: Remove the Cbz group via hydrogenolysis (H₂/Pd-C). This leaves the first substituent untouched.

  • Introduce R2: Add the second substituent (R2) to the newly freed nitrogen.

This method provides complete control over the substitution pattern, yielding a single, pure, unsymmetrical product.

Q3: My crude product contains many impurities and is difficult to purify by column chromatography. What are the best practices for purification?

Piperazine-containing compounds are notoriously challenging to purify. Their high polarity and basicity can cause streaking on silica gel columns, and they often co-precipitate with structurally similar impurities.[9]

Common Impurities:

  • Unreacted Starting Materials: Especially excess piperazine.

  • Side-Reaction Products: Over-alkylated piperazines, pyrazines, or diazabicyclo-octane.[9][10]

  • Degradation Products: N-formylpiperazine can form from exposure to certain solvents or conditions.[9]

Purification Strategy 1: Purification via Salt Formation

This is a highly effective alternative to chromatography for basic compounds. By converting the desired piperazine analog into a salt (e.g., dihydrochloride or diacetate), its solubility properties are dramatically altered, often allowing it to be selectively crystallized from the reaction mixture.[10]

Experimental Protocol: Purification of a Mono-Substituted Piperazine via Dihydrochloride Salt Formation

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent where the free base is soluble but the salt is not (e.g., isopropanol, ethyl acetate, or diethyl ether).

  • Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) dropwise with vigorous stirring.

  • Precipitation: Monitor the pH with test paper to ensure it is acidic (pH 1-2). The dihydrochloride salt of your product should precipitate as a white solid.

  • Isolation: Allow the mixture to stir in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether to remove non-basic, non-polar impurities.[11]

  • Drying: Dry the purified salt under vacuum. The free base can be regenerated by partitioning the salt between an aqueous base (e.g., NaHCO₃ or NaOH) and an organic solvent like DCM or ethyl acetate.

Purification Strategy 2: Optimizing Column Chromatography

If chromatography is unavoidable, the basicity of the piperazine nitrogen must be addressed to prevent poor separation.

  • Symptom: The product streaks down the column or elutes as a very broad peak.

  • Cause: The basic nitrogen atoms interact strongly and irreversibly with the acidic silanol groups on the surface of the silica gel.

  • Solution: Add a small amount of a volatile base to your eluent system.

    • Recommended Modifier: Add 0.5-1% triethylamine (TEA) or 0.1% ammonium hydroxide to your mobile phase (e.g., DCM/Methanol or Hexane/Ethyl Acetate).

    • Mechanism: The added base competitively binds to the acidic sites on the silica, allowing your basic product to elute cleanly and symmetrically.

References
  • Lorz, E., & Baltzly, R. (1951). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society, 73(1), 93-95. [Link]

  • Gatfaoui, S., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. [Link]

  • Gomha, S. M., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. (Note: This is a forward-looking citation based on search result metadata, the core principles discussed are widely established). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Van der Veken, P., et al. (2010). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 34(8), 1645-1650. [Link]

  • Hultquist, M. E. (1959). U.S. Patent No. 2,919,275. U.S.
  • Chen, C., et al. (2021). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information. [Link]

  • Gettys, K. E., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6030. [Link]

  • Ferorelli, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 696. [Link]

  • Zhang, T., et al. (2014). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 5(7), 800-804. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Goddu, R. O. (1969). U.S. Patent No. 3,481,933. U.S.
  • ResearchGate. (n.d.). Synthetic approaches to unsymmetrical N,N′-disubstituted piperazines... [Scientific Diagram]. [Link]

  • ResearchGate. (2025). N-Dealkylation of Arylpiperazine Derivatives... [Request PDF]. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Discussion]. [Link]

  • Ferorelli, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? [Discussion]. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Piperazine: Synthesis and Core Properties. [Link]

  • Cymerman Craig, J., & Young, R. J. (n.d.). 1-benzylpiperazine. Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: HPLC Analysis of Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Peak Shape and Retention for Piperazine Derivatives Ticket ID: #PIP-HPLC-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Piperazines present a classic chromatographic challenge due to their dual-basic nitrogen heterocycle structure (


, 

). Under standard reversed-phase conditions (pH 2–8), these molecules are positively charged, leading to severe peak tailing caused by ionic interactions with residual silanols on the silica support.

This guide moves beyond generic advice, providing a mechanistic approach to suppressing these secondary interactions through pH switching , chaotropic modulation , and steric exclusion .

Part 1: The Chemistry of the Problem

To fix the peak, you must understand the failure mode. Tailing in piperazines is rarely a column packing issue; it is a thermodynamic inevitability of using silica-based columns with basic analytes.

The Silanol Trap

At pH values between 3.5 and 8.0, two opposing forces create a "perfect storm" for peak tailing:

  • The Analyte: The piperazine ring is protonated (

    
    ), acting as a cation.
    
  • The Column: Residual silanol groups (

    
    ) on the silica surface deprotonate (
    
    
    
    ), acting as cation exchangers.

The resulting electrostatic attraction holds a fraction of the analyte population longer than the bulk hydrophobic retention mechanism, creating the exponential "tail."

Visualization: The Silanol Interference Mechanism

The following diagram illustrates the competing retention mechanisms that cause tailing.

SilanolMechanism Piperazine Piperazine (Analyte) [Protonated BH+] C18 C18 Ligand (Primary Retention) Piperazine->C18 Hydrophobic Interaction (Reversible, Fast) Silanol Residual Silanol (Si-O-) (Secondary Interaction) Piperazine->Silanol Ionic Interaction (Strong, Slow Kinetics) PeakShape Resulting Peak Shape C18->PeakShape Symmetric Gaussian Silanol->PeakShape Exponential Tailing

Figure 1: Dual retention mechanism. The secondary ionic interaction with silanols acts as a "drag" on the analyte, causing tailing.

Part 2: Proven Optimization Protocols

Protocol A: The "High pH" Strategy (Recommended)

Logic: If you cannot remove the basicity of the piperazine, remove the ionization. By raising the pH above the analyte's


 (> 10), the piperazine becomes neutral. Neutral molecules do not interact with charged silanols.[1]

Requirements:

  • Column: Hybrid-Ethylsiloxane Silica (e.g., Waters XBridge, Phenomenex Gemini, Agilent Zorbax Extend). Do not use standard silica columns; they will dissolve.

  • Mobile Phase: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.5).

Step-by-Step Workflow:

  • Column Selection: Verify the column is rated for pH 1-12.

  • Buffer Prep: Dissolve ammonium bicarbonate in water. Adjust pH to 10.5 using ammonium hydroxide.

  • Equilibration: Flush column with 20 column volumes (CV) of the high-pH buffer.

  • Result: The piperazine is deprotonated. Retention increases significantly (hydrophobicity increases), and peak shape becomes symmetrical.

Protocol B: The "Chaotropic" Strategy (Low pH)

Logic: If you must work at low pH (e.g., for MS sensitivity or stability), you cannot suppress the piperazine's charge. Instead, use a chaotropic salt to disrupt the solvation shell and mask the charge.

Chaotropic Agents: Perchlorate (


) or Hexafluorophosphate (

).[2][3] Mechanism: These large, inorganic anions form tight ion pairs with the protonated piperazine in the mobile phase, effectively "neutralizing" the charge and preventing silanol interaction.
ParameterRecommendation
Buffer 0.1% TFA or Phosphoric Acid (pH ~2.0)
Additive Sodium Perchlorate (NaClO₄)
Concentration 20 mM - 50 mM
Warning Perchlorates are explosive when dried with organics. Flush system with water before shutdown.

Part 3: Troubleshooting Guide (Q&A)

Q1: I am seeing "fronting" peaks (shark fin shape) instead of tailing. Why?

Diagnosis: Solubility Mismatch or Column Overload. Root Cause: Piperazines are highly soluble in aqueous acid but often poorly soluble in the initial high-organic mobile phase. If your sample diluent is 100% organic (e.g., MeOH) and your mobile phase is 95% aqueous, the analyte precipitates at the head of the column. Solution:

  • Diluent Match: Dissolve the sample in the starting mobile phase (e.g., 90:10 Buffer:ACN).

  • Volume Check: Reduce injection volume. Fronting is the classic signature of mass overload.

Q2: My retention time shifts slightly between injections.

Diagnosis: Incomplete Equilibration or "Hysteresis." Root Cause: Basic compounds modify the stationary phase surface. They can slowly saturate active sites. If you run a gradient without sufficient re-equilibration, the surface state changes between runs. Solution:

  • Sacrificial Base: Add 5 mM Triethylamine (TEA) to the mobile phase. TEA saturates the active silanol sites preferentially, leaving a consistent surface for your analyte.

  • Equilibration: Increase post-run equilibration time to at least 5-7 Column Volumes.

Q3: Can I use standard ion-pairing reagents like Octanesulfonate?

Answer: Yes, but proceed with caution. Analysis: Alkyl sulfonates (e.g., Sodium Octanesulfonate) function as "dynamic stationary phases." They adsorb permanently onto the C18 chain.

  • Pros: Excellent retention for very polar piperazines.

  • Cons: extremely long equilibration times (often hours); the column is effectively dedicated to that method forever; incompatible with LC-MS (non-volatile).

  • Verdict: Use Chaotropic salts (Protocol B) first. Use sulfonates only as a last resort.

Part 4: Decision Matrix

Use this logic flow to select the correct method for your specific piperazine derivative.

DecisionTree Start Start: Piperazine Method Development MS_Compat Is MS Compatibility Required? Start->MS_Compat Yes_MS Yes (Volatile Buffers) MS_Compat->Yes_MS No_MS No (UV/PDA only) MS_Compat->No_MS Hybrid_Col Do you have a Hybrid (High pH) Column? Yes_MS->Hybrid_Col Chaotropic PROTOCOL B: Low pH + NaClO4 (Chaotropic Salt) No_MS->Chaotropic Standard Choice Yes_Hybrid Yes_Hybrid Hybrid_Col->Yes_Hybrid Yes No_Hybrid No_Hybrid Hybrid_Col->No_Hybrid No High_pH PROTOCOL A: High pH (10.5) Ammonium Bicarbonate (Best Peak Shape) Low_pH_Volatile Low pH (Formic/TFA) Use Hybrid Column to minimize silanol activity TEA_Add Add 0.1% TEA (Sacrificial Base) Low_pH_Volatile->TEA_Add If tailing persists Yes_Hybrid->High_pH No_Hybrid->Low_pH_Volatile

Figure 2: Method Development Decision Tree for Piperazine Analysis.

References

  • Phenomenex Technical Notes. (2025). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from

  • Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC. Retrieved from

  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from

  • University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4] Retrieved from

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from

Sources

method development for quantitative analysis of piperazine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quantitative Analysis of Piperazine Intermediates

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 11, 2026

Introduction: The Analytical Paradox of Piperazines

Piperazine and its derivatives are ubiquitous pharmacophores in drug development (e.g., antihistamines, antipsychotics), yet they present a "perfect storm" of analytical challenges. As secondary amines, they are highly polar (logP < 0), basic (pKa ~9.8), and often lack a significant UV chromophore.

This guide is not a generic SOP. It is a troubleshooting and method development engine designed to navigate the specific physicochemical limitations of piperazine intermediates.

Module 1: Chromatographic Separation Strategy

Q1: My piperazine peak elutes at the void volume (t0) on a C18 column. How do I increase retention?

The Mechanism: Piperazine is too polar to interact with the hydrophobic C18 ligands. Furthermore, at neutral pH, it is doubly charged (protonated), making it even more hydrophilic.

The Solution: You must switch separation modes. Do not waste time optimizing a standard C18 gradient. Choose one of the following two paths based on your instrumentation availability:

Option A: HILIC (Hydrophilic Interaction Liquid Chromatography) – Recommended

  • Why: HILIC creates a water-rich layer on the surface of a polar stationary phase.[1][2] Piperazine partitions into this layer, increasing retention significantly.

  • Stationary Phase: Silica or Cyanopropyl (CN).

  • Mobile Phase: High organic (90% Acetonitrile) / 10% Aqueous Buffer (Ammonium Acetate/Formate).

Option B: Ion-Pair Chromatography (IPC)

  • Why: If you must use a C18 column, you need an ion-pairing agent. The agent (e.g., alkyl sulfonate) has a hydrophobic tail that anchors to the C18 and a negatively charged head that ionically binds to the positive piperazine.

  • Reagent: Sodium Octanesulfonate or Sodium Dodecyl Sulfate (SDS).

Q2: I am seeing severe peak tailing (Asymmetry > 2.0). What is the root cause?

The Mechanism: This is the "Silanol Effect." Residual silanol groups (Si-OH) on the silica support are acidic. They deprotonate to Si-O⁻ and ionically bind with the positively charged nitrogen of the piperazine secondary amine. This secondary interaction causes the peak to drag.

The Fix:

  • Chaotropic Salts: Add Sodium Perchlorate (NaClO₄) to the mobile phase (approx. 50-100 mM). Perchlorate anions form a tight ion pair with the amine, effectively "capping" it from interacting with silanols [1].

  • High pH Stability: Use a hybrid-silica column (e.g., Ethylene Bridged Hybrid) stable up to pH 11. At pH 11, piperazine (pKa ~9.8) is deprotonated (neutral) and will not interact with silanols.

Visualization: Method Development Logic

The following decision tree illustrates the logical flow for selecting the correct chromatographic mode based on analyte properties.

MethodSelection Start Start: Piperazine Method Development CheckUV Check UV Absorbance (>210 nm?) Start->CheckUV Derivatize REQUIRED: Derivatization (Dansyl Chloride) CheckUV->Derivatize No (Weak Chromophore) CheckPolarity Check Polarity (LogP < 0?) CheckUV->CheckPolarity Yes (Rare) Derivatize->CheckPolarity DecisionMode Select Separation Mode CheckPolarity->DecisionMode HILIC HILIC Mode (High ACN, Amm. Acetate) DecisionMode->HILIC Preferred (MS Compatible) IPC Ion-Pair RP Mode (C18 + Sulfonates) DecisionMode->IPC Legacy/UV Only RP_HighPH High pH RP Mode (Hybrid C18, pH > 10) DecisionMode->RP_HighPH Alternative (Robustness)

Figure 1: Decision matrix for selecting chromatographic modes. Note that HILIC is preferred for MS compatibility, while IPC is often restricted to UV detection due to ion suppression.

Module 2: Detection & Sensitivity (Derivatization)

Q3: My LOD is too high using standard UV at 210 nm. How do I quantify trace intermediates?

The Mechanism: Piperazine lacks a conjugated pi-system necessary for strong UV absorbance. To "see" it, you must attach a "lamp"—a fluorophore or strong chromophore.

The Protocol: Dansyl Chloride Derivatization Dansyl chloride (DNS-Cl) reacts with secondary amines to form stable sulfonamides that fluoresce intensely or absorb strongly at 254 nm [2].

Step-by-Step Workflow:

  • Preparation:

    • Prepare Buffer: 0.1 M Sodium Bicarbonate (pH 9.5). Critical: The amine must be deprotonated to act as a nucleophile.

    • Prepare Reagent: 5 mg/mL Dansyl Chloride in Acetone.

  • Reaction:

    • Mix 500 µL Sample + 500 µL Buffer + 500 µL Reagent.

    • Vortex and incubate at 60°C for 20 minutes in a dark heating block.

  • Quenching:

    • Add 100 µL of 2% Ethylamine or Methylamine. Why? To scavenge excess DNS-Cl that would otherwise interfere with the chromatogram.

  • Analysis:

    • Inject onto C18 column (The derivative is now hydrophobic!).

    • Detection: UV at 254 nm or Fluorescence (Ex 350 nm / Em 520 nm).

Module 3: Troubleshooting & Validation

Q4: I am observing "Ghost Peaks" in my gradient blank. Is it carryover?

Diagnosis: If you are using Ion-Pairing reagents (IPC), ghost peaks are often caused by "System Peaks." The equilibrium between the ion-pairing agent and the stationary phase is disturbed by the gradient, causing elution of accumulated impurities from the mobile phase itself.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Drifting Retention Time HILIC equilibration failureHILIC columns require 20+ column volumes to re-establish the water layer. Increase post-time.
Split Peaks Solvent mismatchSample diluent is too strong (e.g., 100% MeOH). Dilute sample in starting mobile phase.
Low Recovery (Derivatization) pH < 9.0 during reactionPiperazine is protonated and cannot attack DNS-Cl. Check buffer pH.[3][4]
High Backpressure Salt precipitationMixing high organic (ACN) with inorganic buffers (>20mM phosphate). Switch to volatile buffers (Formate/Acetate).
Q5: How do I validate Specificity according to ICH Q2(R2) for this method?

The Standard: ICH Q2(R2) requires demonstration that the method is unaffected by impurities or matrix [3].

The Protocol:

  • Stress Testing: Subject the piperazine intermediate to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H₂O₂) stress for 24 hours.

  • Resolution Check: Ensure the piperazine peak (or its derivative) has a resolution factor (

    
    ) > 1.5 from all degradation products.
    
  • Peak Purity: Use a Diode Array Detector (DAD) to confirm the spectral homogeneity of the peak.

Visualization: Derivatization Reaction Pathway

Derivatization Piperazine Piperazine (Non-UV Active) Complex Transition State (pH 9.5, 60°C) Piperazine->Complex + Buffer DNS_Cl Dansyl Chloride (Reagent) DNS_Cl->Complex Product Dansyl-Piperazine (Fluorescent/UV Active) Complex->Product Major Pathway Byproducts Sulfonic Acid (Hydrolyzed Reagent) Complex->Byproducts Side Reaction

Figure 2: Reaction pathway for Dansyl Chloride derivatization. High pH is critical to drive the reaction toward the product.

References

  • Shibue, M., Mant, C. T., & Hodges, R. S. (2005). The perchlorate anion is more effective than the trifluoroacetate anion as an ion-pairing reagent for reversed-phase chromatography of peptides.[5] Journal of Chromatography A.

  • Seiler, N. (1970). Use of the dansyl reaction in biochemical analysis.[6][7] Methods of Biochemical Analysis.[7]

  • ICH Secretariat. (2023). ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation.[8]

  • McCalley, D. V. (2017). Understanding and managing peak shape for basic solutes in reversed-phase liquid chromatography. Chemical Communications.

Sources

Validation & Comparative

A Comparative Guide to the GMP Synthesis of 1-(3,4-Dimethoxyphenyl)piperazine HCl: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development, the synthesis of key intermediates under Good Manufacturing Practice (GMP) is a critical cornerstone for ensuring the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API). 1-(3,4-Dimethoxyphenyl)piperazine is a vital structural motif found in numerous centrally active agents, making the validation of its synthetic route a subject of intense scrutiny. This guide provides an in-depth comparison of the primary synthetic routes to its hydrochloride salt, grounded in the principles of scientific integrity, scalability, and regulatory compliance.

The Strategic Importance of 1-(3,4-Dimethoxyphenyl)piperazine

The N-arylpiperazine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with a variety of biological targets.[1] The 3,4-dimethoxyphenyl substitution, in particular, is a key feature in several compounds investigated for their antipsychotic and antidepressant activities.[2][3] The production of this intermediate under GMP guidelines is not merely a matter of chemical efficiency but a fundamental requirement for clinical progression and commercial manufacturing. The chosen synthetic route must be robust, reproducible, and yield a product with a well-defined and controlled impurity profile.

Comparative Analysis of Synthetic Routes

Two principal strategies dominate the synthesis of N-arylpiperazines: classical nucleophilic substitution and modern palladium-catalyzed cross-coupling.[4][5] Each presents a distinct set of advantages and challenges when considered for scalable GMP production.

Route A: Classical Synthesis via Nucleophilic Substitution

This traditional approach involves the direct formation of the piperazine ring by reacting an aniline with a bis-electrophile. The most common variant utilizes the condensation of 3,4-dimethoxyaniline with bis(2-chloroethyl)amine hydrochloride.[3][6]

Mechanism and Rationale: The reaction proceeds via a double N-alkylation of the aniline nitrogen onto the two electrophilic carbons of the bis(2-chloroethyl)amine. This intramolecular cyclization forms the piperazine ring. The use of a high-boiling-point solvent like diethylene glycol monomethyl ether is often necessary to drive the reaction to completion, which can present challenges in downstream processing.[6]

Workflow for Route A:

A 3,4-Dimethoxyaniline C Condensation/ Cyclization A->C B Bis(2-chloroethyl)amine HCl B->C D Crude 1-(3,4-Dimethoxyphenyl)piperazine C->D High Temp, Base E Purification (e.g., Distillation/Crystallization) D->E F 1-(3,4-Dimethoxyphenyl)piperazine (Free Base) E->F G HCl Salt Formation (e.g., in Isopropanol) F->G H 1-(3,4-Dimethoxyphenyl)piperazine HCl (API Intermediate) G->H

Caption: Workflow for Classical Nucleophilic Substitution.

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

A more contemporary and often preferred method for GMP campaigns is the Buchwald-Hartwig cross-coupling reaction.[4][7] This route typically involves coupling a protected piperazine, such as N-Boc-piperazine, with a haloaromatic compound like 1-bromo- or 1-chloro-3,4-dimethoxybenzene.

Mechanism and Rationale: This reaction is enabled by a palladium catalyst and a specialized phosphine ligand. The catalytic cycle facilitates the formation of the C-N bond under significantly milder conditions than classical methods. The use of a protecting group like tert-butyloxycarbonyl (Boc) is crucial for preventing the common issue of double arylation, thereby ensuring mono-substitution.[8] The subsequent deprotection step under acidic conditions cleanly yields the desired product, often directly as its salt.

Workflow for Route B:

A 1-Bromo-3,4-dimethoxybenzene C Buchwald-Hartwig Coupling A->C B N-Boc-Piperazine B->C D N-Boc-1-(3,4-Dimethoxyphenyl)piperazine C->D Pd Catalyst, Ligand, Base (e.g., NaOtBu) E Purification (e.g., Crystallization) D->E F Purified Boc-Protected Intermediate E->F G Acidic Deprotection & Salt Formation (HCl) F->G H 1-(3,4-Dimethoxyphenyl)piperazine HCl (API Intermediate) G->H

Caption: Workflow for Pd-Catalyzed Buchwald-Hartwig Amination.

Head-to-Head Performance Comparison for GMP Production

The choice of a synthetic route for GMP manufacturing is a multi-faceted decision. The following table summarizes the key performance indicators for each route, based on established chemical principles and scalability considerations.

ParameterRoute A: Nucleophilic Substitution Route B: Buchwald-Hartwig Amination GMP Implications & Justification
Typical Yield Moderate (40-60%)High (80-95%)[7]Higher yields in Route B reduce raw material costs per kilogram of product and minimize waste streams, which is economically and environmentally favorable for large-scale campaigns.
Reaction Conditions Harsh (High Temp, >120°C)[9]Mild (Moderate Temp, 80-100°C)[10]Milder conditions in Route B are easier to control in large reactors, enhance safety, and typically lead to a cleaner reaction profile with fewer thermal degradation byproducts.
Impurity Profile Higher risk of bis-arylation and other side products. Potential for carcinogenic starting materials like bis(2-chloroethyl)amine.[9]Highly selective, minimizing byproducts. Primary concern is residual palladium.Route B's selectivity is a major advantage for GMP, as it simplifies purification and reduces the risk of difficult-to-remove, structurally similar impurities. Controlling residual palladium to <10 ppm is a standard regulatory requirement and achievable with appropriate purification steps (e.g., charcoal treatment, silica gel plugs).
Scalability & Robustness Challenging due to harsh conditions and difficult purification.Generally excellent and highly reproducible.The robustness of palladium-catalyzed reactions makes them highly amenable to scale-up. Process parameters are well-defined, leading to consistent batch-to-batch quality, a cornerstone of GMP.
Cost of Goods Lower raw material costs but potentially higher purification and waste disposal costs.Higher initial cost for catalyst and ligand, but often offset by higher yield, purity, and simpler processing.While the upfront cost of Route B's catalyst system is higher, the total cost of ownership is frequently lower due to reduced manufacturing complexity and higher throughput.
Overall GMP Suitability Conditional. Requires extensive process optimization and rigorous impurity control.Highly Recommended. Offers superior control, selectivity, and reproducibility.Route B is the superior choice for de novo process development for GMP production due to its inherent control and predictability.

Validated Experimental Protocol: GMP-Ready Synthesis via Buchwald-Hartwig Amination

This protocol outlines a robust, scalable procedure for the synthesis of 1-(3,4-Dimethoxyphenyl)piperazine HCl. Every step is designed with process control and validation in mind.

Step 1: Buchwald-Hartwig Coupling
  • Reactor Setup: To a clean, dry, nitrogen-purged reactor, charge Toluene (10 volumes), 1-bromo-3,4-dimethoxybenzene (1.0 eq), N-Boc-piperazine (1.1 eq), and Sodium tert-butoxide (1.4 eq).

  • Inerting: Sparge the resulting slurry with nitrogen for 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Charging: Under a strong nitrogen counter-flow, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq) and the phosphine ligand (e.g., XPhos, 0.02 eq).

  • Reaction: Heat the mixture to 90-95 °C and hold for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction for completion by HPLC, checking for the disappearance of the starting bromide (<1.0% remaining).

  • Work-up: Cool the reaction to room temperature. Add water (5 volumes) and stir. Separate the aqueous layer. Wash the organic layer with brine (5 volumes).

  • Solvent Swap & Crystallization: Concentrate the organic layer under vacuum. Add heptane as an anti-solvent to crystallize the product, N-Boc-1-(3,4-Dimethoxyphenyl)piperazine. Filter and dry the solid.

Step 2: Deprotection and HCl Salt Formation
  • Reactor Setup: Charge the dried Boc-protected intermediate (1.0 eq) to a clean reactor. Add Isopropanol (IPA, 5 volumes).

  • Acidification: Slowly add a solution of concentrated HCl (1.5 eq) in IPA at room temperature. An exotherm will be observed.

  • Crystallization: Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt will precipitate.

  • IPC: Monitor for the disappearance of the Boc-protected starting material by HPLC.

  • Isolation: Cool the slurry to 0-5 °C and hold for 1 hour. Filter the solid product, wash with cold IPA, and dry under vacuum at 50 °C.

This two-step process provides a high-purity final product that meets typical GMP specifications, with a well-controlled impurity profile and minimal risk of genotoxic contaminants.

Conclusion for the Drug Development Professional

For the GMP production of 1-(3,4-Dimethoxyphenyl)piperazine HCl, the Buchwald-Hartwig amination route is demonstrably superior to classical nucleophilic substitution. Its advantages in yield, selectivity, scalability, and process control directly address the core tenets of Quality by Design (QbD) and GMP. While the initial investment in catalyst and ligand is higher, the downstream benefits—including simplified purification, higher throughput, and greater batch-to-batch consistency—provide a more robust and economically viable path for long-term clinical and commercial supply. This validation provides a strong technical and scientific justification for selecting the modern catalytic approach for any serious drug development program.

References

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • PrepChem.com. Synthesis of 1-(3-chloropropyl)-4-(3,4-dimethoxyphenyl)piperazine. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • PMC. (2015, September 4). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. [Link]

  • ResearchGate. (2025, August 7). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]

  • Semantic Scholar. (2022, August 12). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. [Link]

  • ScienceDirect. (2022, October 20). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

  • MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. (2023, September 22). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. [Link]

  • SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • PMC. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • ACS Omega. (2024, September 10). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

Sources

A Comparative Guide to the Definitive Structural Confirmation of 1-(3,4-Dimethoxyphenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor and regulatory compliance. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride, a substituted piperazine derivative of interest in medicinal chemistry. While X-ray crystallography stands as the definitive method for solid-state structural analysis, a multi-technique approach provides the most comprehensive characterization.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid.[1][2] By irradiating a single crystal with X-rays, the resulting diffraction pattern can be mathematically reconstructed into a precise three-dimensional model of the electron density, revealing bond lengths, bond angles, and stereochemistry with exceptional accuracy.[1][3]

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a meticulous process requiring expertise and precision.

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement start High-Purity Sample crystallization Solvent Screening & Crystallization Trials (e.g., Vapor Diffusion) start->crystallization Dissolution crystal_selection Crystal Selection & Mounting crystallization->crystal_selection Harvesting diffractometer X-ray Diffractometer crystal_selection->diffractometer Mounting data_collection Diffraction Data Collection (Rotation) diffractometer->data_collection Irradiation data_processing Data Processing & Space Group Determination data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation & CIF File Generation refinement->validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Illustrative Crystallographic Data: 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride

The table below presents the key crystallographic parameters for a closely related analogue, demonstrating the type of definitive data obtained from a successful X-ray diffraction experiment.[4]

ParameterValue
Chemical Formula C₁₄H₂₂N₂O₃·HCl
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 21.548(1) Å
b = 7.6273(3) Å
c = 9.5982(5) Å
α = 90°
β = 100.651(2)°
γ = 90°
Volume 1550.32(12) ų
Z 4
Detailed Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: High-purity 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride is dissolved in a variety of solvent systems (e.g., methanol, ethanol, acetonitrile, water, and mixtures thereof) to near-saturation. Crystallization is attempted using slow evaporation, solvent/anti-solvent diffusion, or cooling techniques. The goal is to obtain single crystals of sufficient size (ideally >0.1 mm in all dimensions) and quality.[3]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and flash-cooled under a stream of liquid nitrogen to minimize radiation damage during data collection.[2]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson functions. The resulting atomic model is then refined against the experimental data to optimize the fit, yielding the final, precise atomic coordinates.

Orthogonal Methods for Structural Confirmation: A Comparative Analysis

While X-ray crystallography provides an unambiguous solid-state structure, it is often complemented by other analytical techniques that offer insights into the molecule's structure in solution and confirm its covalent framework and purity.

analytical_comparison main Structural Confirmation of 1-(3,4-Dimethoxyphenyl)piperazine HCl Definitive Method Complementary Methods xray X-ray Crystallography Provides: 3D atomic arrangement, stereochemistry, bond lengths/angles Limitation: Requires single crystals main:f1->xray nmr NMR Spectroscopy (¹H, ¹³C) Provides: Covalent framework, proton/carbon environment, connectivity Limitation: In-solution structure, may not reflect solid state main:f2->nmr ms Mass Spectrometry Provides: Molecular weight, elemental composition (HRMS), fragmentation pattern Limitation: No stereochemical information main:f2->ms ir Infrared Spectroscopy Provides: Presence of functional groups Limitation: Limited structural detail main:f2->ir

Caption: Interplay of Analytical Techniques for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Expected ¹H NMR Signatures for 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride:

  • Aromatic Protons: Signals in the aromatic region (typically ~6.5-7.5 ppm) corresponding to the protons on the dimethoxyphenyl ring. The substitution pattern will lead to a specific set of splitting patterns (e.g., doublets, singlets).

  • Piperazine Protons: Broad signals corresponding to the -CH₂- groups of the piperazine ring. Due to the hydrochloride salt form and potential protonation, these signals may be complex.

  • Methoxy Protons: Sharp singlets around 3.8-4.0 ppm, each integrating to three protons, corresponding to the two -OCH₃ groups.

  • N-H Proton: A broad, exchangeable signal corresponding to the protonated nitrogen of the piperazine ring.

Expected ¹³C NMR Signatures:

  • Signals for the eight distinct carbon atoms of the piperazine and dimethoxyphenyl rings, with chemical shifts indicative of their electronic environment (e.g., aromatic carbons, aliphatic carbons, carbons attached to oxygen).

  • Signals for the two methoxy carbons.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used.

  • Data Processing and Analysis: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts, integration, and coupling constants are then analyzed to assemble the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.[5]

Expected Mass Spectrum for 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride:

  • Molecular Ion Peak ([M+H]⁺): In electrospray ionization (ESI) positive mode, the base compound (C₁₂H₁₈N₂O₂) has a monoisotopic mass of 222.1368 Da. The protonated molecule [M+H]⁺ would be observed at m/z 223.1441.[6]

  • Key Fragmentation Patterns: The piperazine ring is prone to characteristic cleavage. Fragmentation would likely involve the loss of parts of the piperazine ring or the dimethoxyphenyl moiety.[7]

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion and Ionization: The solution is infused into the ESI source of the mass spectrometer, where it is nebulized and ionized.

  • Mass Analysis: The resulting ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) and separated based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For fragmentation studies (MS/MS), a precursor ion is selected and fragmented, and the resulting product ions are analyzed.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Expected IR Absorption Bands for 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride:

  • N-H Stretch: A broad band in the region of 2400-2800 cm⁻¹ is characteristic of the amine hydrochloride salt.

  • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.

  • C=C Stretches: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Strong bands corresponding to the aryl-alkyl ether linkages around 1250 cm⁻¹ and 1020 cm⁻¹.

  • C-N Stretch: Aliphatic amine C-N stretching in the 1020-1250 cm⁻¹ region.

Conclusion

For the definitive confirmation of the structure of 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a complete and unambiguous three-dimensional atomic map of the molecule in its solid state. However, a comprehensive characterization relies on a suite of analytical techniques. NMR spectroscopy validates the covalent framework in solution, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy provides a quick check for the presence of key functional groups. Together, these methods provide a self-validating system, ensuring the highest level of scientific integrity and confidence in the structural assignment for research and drug development endeavors.

References

  • PubChem. 1-(3,4-dimethoxyphenyl)piperazine hydrochloride. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. CID 2736206 | C12H19ClN2O2. National Center for Biotechnology Information. Available at: [Link].

  • Stepanovs, D., & Mishnev, A. (2012). Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. X-ray Structure Analysis Online, 28(1), 5-6.
  • SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE. Scientific Working Group for the Analysis of Seized Drugs. Available at: [Link].

  • PubChem. 1-(3,4-Dichlorophenyl)piperazine. National Center for Biotechnology Information. Available at: [Link].

  • Pipzine Chemicals. 1-(3,4-Dimethoxyphenyl)piperazine Hcl. Pipzine Chemicals. Available at: [Link].

  • PubChem. 1-(3-Methoxyphenyl)piperazine dihydrochloride. National Center for Biotechnology Information. Available at: [Link].

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Mittal, R. (2003). X ray crystallography.
  • ResearchGate. 1H NMR spectrum of 3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[e][8]oxazine. Available at: [Link].

  • ResearchGate. Small Molecule X-Ray Crystallography, Theory and Workflow. Available at: [Link].

  • Gruene, T., et al. (2021). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution.
  • Reimann, S., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3364.
  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Available at: [Link].

  • Wikipedia. X-ray crystallography. Wikimedia Foundation. Available at: [Link].

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Available at: [Link].

  • UCLA Newsroom. (2018). New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. University of California, Los Angeles.
  • American Laboratory. (2008).
  • Creative BioMart. X-ray Crystallography. Available at: [Link].

  • Drug Target Review. (2018). Technique to identify small molecules could speed up drug discovery.
  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-478.
  • News-Medical.net. (2018). Researchers develop powerful method to solve structures of small molecules.

Sources

comparative assessment of the synthetic efficiency of different routes to dimethoxyphenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthetic Efficiency of Routes to Dimethoxyphenylpiperazines

Introduction

Dimethoxyphenylpiperazine (DMPP) scaffolds are privileged structures in medicinal chemistry, forming the core of numerous centrally active agents, including antipsychotics, anxiolytics, and antidepressants.[1][2] Their prevalence in U.S. FDA-approved drugs underscores the critical need for efficient, scalable, and cost-effective synthetic routes.[3] This guide provides a comparative assessment of the most prominent synthetic strategies for constructing the crucial C(sp²)–N bond between a dimethoxyphenyl ring and a piperazine moiety.

We will dissect three major synthetic paradigms: the modern palladium-catalyzed Buchwald-Hartwig amination, the classical copper-catalyzed Ullmann condensation, and reductive amination strategies. The analysis emphasizes the mechanistic rationale, practical execution, and a critical evaluation of efficiency metrics to guide researchers and process chemists in selecting the optimal route for their specific objectives, from discovery to large-scale production.

Logical Framework for Synthetic Route Selection

The choice of a synthetic route is a multi-parameter optimization problem. Key decision factors include scale, cost, substrate scope, and environmental impact. The following diagram illustrates a logical workflow for navigating these choices.

G cluster_0 start Project Goal? lab_scale Discovery / Lab Scale (Broad Scope Needed) start->lab_scale Flexibility? process_scale Process / Scale-Up (Cost & Safety are Key) start->process_scale Efficiency? buchwald Route 1: Buchwald-Hartwig Amination lab_scale->buchwald Broadest substrate scope, milder conditions ullmann Route 2: Ullmann Condensation process_scale->ullmann Lowest reagent cost, well-established reductive Route 3: Reductive Amination process_scale->reductive High atom economy, alternative precursors buchwald->ullmann ullmann->buchwald

Caption: Decision workflow for selecting a synthetic route.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a versatile and highly efficient method under relatively mild conditions.[4][5] Its development allowed for the facile synthesis of aryl amines, largely replacing harsher, traditional methods.[4]

Mechanism & Rationale

This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps involve:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (e.g., 1-bromo-2,5-dimethoxybenzene) bond.

  • Amine Coordination & Deprotonation : The piperazine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a more nucleophilic amido species.

  • Reductive Elimination : The final C-N bond is formed, regenerating the Pd(0) catalyst.[6]

The choice of phosphine ligand is critical. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often superior as they promote the reductive elimination step and stabilize the active catalytic species.[7]

G A Aryl Halide + Piperazine C Reaction Mixture (Inert Atmosphere) A->C B Pd(0) Catalyst + Ligand (e.g., XPhos) + Base (e.g., NaOt-Bu) B->C D Heating (e.g., 80-110 °C) C->D Toluene or TMO Solvent E Workup & Purification D->E Quench, Extract F Dimethoxyphenylpiperazine Product E->F Chromatography

Caption: General workflow for Buchwald-Hartwig amination.

Representative Protocol

  • Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand like XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Reagents : Add 1-bromo-2,5-dimethoxybenzene (1.0 equiv) and piperazine (1.2 equiv).

  • Solvent : Add anhydrous toluene or 2,2,5,5-tetramethyloxolane (TMO).[8]

  • Reaction : Heat the mixture to 100-110 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup : Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification : The crude product is purified by flash column chromatography on silica gel.

Performance Analysis

The primary strength of this route is its remarkable functional group tolerance and broad scope for both the aryl halide and the amine.[4] However, it faces challenges from an environmental and cost perspective. Palladium is a precious metal with a high carbon footprint, and the required phosphine ligands can be complex and expensive.[9] For large-scale synthesis, reducing catalyst loading and managing residual palladium in the final product are critical considerations. A case study on a similar reaction showed that optimizing the ligand and catalyst could reduce costs from ~


20,000 for an 80 kg batch.[10]

Route 2: Copper-Catalyzed Ullmann Condensation / Goldberg Reaction

The Ullmann condensation is a classical method for forming aryl-heteroatom bonds, predating modern palladium catalysis.[11][12] The C-N bond-forming variant is often referred to as the Goldberg reaction.[11] While traditional Ullmann conditions were harsh (high temperatures >200 °C, stoichiometric copper), modern protocols using soluble copper catalysts and ligands have made it a viable alternative.[11][13]

Mechanism & Rationale

The precise mechanism is still debated but is generally believed to involve a Cu(I)/Cu(III) cycle. A Cu(I) salt undergoes oxidative addition with the aryl halide. The resulting organocopper species then reacts with the amine, followed by reductive elimination to form the product.[14] This method is often favored in industrial settings due to the significantly lower cost of copper compared to palladium.[13] However, it typically requires higher temperatures than the Buchwald-Hartwig reaction and may have a more limited substrate scope, often requiring activated aryl halides.[11]

Representative Protocol

  • Setup : In a round-bottom flask, combine the aryl halide (e.g., 1-iodo-2,5-dimethoxybenzene, 1.0 equiv), piperazine (2.0 equiv), copper(I) iodide (CuI, 10-20 mol%), a ligand such as 1,10-phenanthroline (20-40 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent : Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Reaction : Heat the mixture to 120-150 °C for 12-48 hours, monitoring progress by TLC or LC-MS.

  • Workup : After cooling, dilute the mixture with water and extract with an organic solvent. An ammonia/ammonium chloride wash may be necessary to remove copper salts.

  • Purification : The crude product is typically purified by column chromatography or crystallization.

Performance Analysis

The main advantage of the Ullmann route is economic. Copper is orders of magnitude cheaper than palladium, making this route highly attractive for large-scale manufacturing. The primary drawbacks are the harsher reaction conditions (higher temperatures, longer reaction times) and a potentially narrower substrate scope compared to palladium-catalyzed methods.[13] Functional group tolerance can be lower, and the use of high-boiling polar solvents can complicate product isolation and purification.

Route 3: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its operational simplicity and high atom economy.[15] This strategy forms the C-N bond by first generating an imine or enamine intermediate, which is then reduced in situ. For arylpiperazines, this often involves reacting a substituted aniline with a diketone equivalent, followed by reduction.

Mechanism & Rationale

A common approach involves the reaction of a dimethoxyaniline with a precursor to the piperazine ring, such as a protected diethanolamine, which is then cyclized. A more direct, though less common, route for the specific DMPP target would be the intramolecular reductive amination of a suitably functionalized intermediate.[16] The reaction is typically mediated by reducing agents like sodium cyanoborohydride (NaBH₃CN) or the safer alternative, sodium triacetoxyborohydride (NaBH(OAc)₃).[17]

Performance Analysis

This route can be highly efficient and cost-effective, avoiding expensive transition metal catalysts. It is a key method in the pharmaceutical industry, accounting for a significant percentage of all C-N bond formations.[15] The primary challenge lies in the synthesis of the required precursors. The scope can be limited by the availability of the appropriate aniline and carbonyl compounds. Side reactions, such as self-condensation of the carbonyl partner or over-alkylation, must be carefully controlled through reaction conditions.

Comparative Data Summary

The following table provides a semi-quantitative comparison of the three primary routes. Values are representative and can vary significantly based on specific substrates and optimization.

MetricBuchwald-Hartwig AminationUllmann CondensationReductive Amination
Typical Yield 80-98%60-85%70-90%
Reaction Temp. 80-110 °C120-180 °C25-80 °C
Reaction Time 4-24 h12-48 h6-24 h
Catalyst Cost High (Palladium)Low (Copper)Very Low / None
Ligand Cost High (e.g., XPhos)Moderate (e.g., Phenanthroline)N/A
Substrate Scope Very BroadModerate to GoodModerate (Precursor-dependent)
Green Chemistry Poor (Metal, Ligand, Solvent)Moderate (Solvent, Temp.)Good (High Atom Economy)
Scalability Challenging (Cost, Pd removal)Excellent (Low Cost)Excellent (Simple Process)

Conclusion and Future Outlook

The synthesis of dimethoxyphenylpiperazines can be approached through several robust methods, each with a distinct profile of advantages and disadvantages.

  • The Buchwald-Hartwig amination stands as the premier choice for discovery chemistry, where speed, versatility, and broad substrate scope are paramount. Its mild conditions and high yields are ideal for generating diverse libraries of compounds.

  • The Ullmann condensation remains a workhorse for industrial-scale production. Its economic viability, stemming from the low cost of copper catalysts, often outweighs the disadvantages of harsher reaction conditions, especially once a specific target molecule's synthesis has been optimized.

  • Reductive amination offers a powerful, metal-free alternative that excels in atom economy and operational simplicity. Its utility is primarily determined by the availability of suitable starting materials but should be a primary consideration for green and cost-effective process design.

Future developments will likely focus on mitigating the drawbacks of each method. This includes developing more active, cheaper, and recyclable palladium catalysts, discovering milder conditions for copper-catalyzed reactions using novel ligands, and expanding the scope of biocatalytic or flow-chemistry-based reductive amination protocols. The continuous evolution of these synthetic tools will further empower chemists to produce these vital pharmaceutical scaffolds with greater efficiency and sustainability.

References

  • Wikipedia. Ullmann condensation. [Online]. Available: [Link]

  • SynArchive. Ullmann Condensation. [Online]. Available: [Link]

  • ResearchGate. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. [Online]. Available: [Link]

  • Paul Murray Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Online]. Available: [Link]

  • ResearchGate. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Online]. Available: [Link]

  • PubMed Central. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Online]. Available: [Link]

  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines. [Online]. Available: [Link]

  • ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Online]. Available: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Online]. Available: [Link]

  • ChemRxiv. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Online]. Available: [Link]

  • ResearchGate. A general and convenient synthesis of N-aryl piperazines. [Online]. Available: [Link]

  • PubMed Central. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Online]. Available: [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Online]. Available: [Link]

  • Organic Syntheses. Preparation of 1-Hydrosilatrane, and its use in the highly practical synthesis of secondary and tertiary amines from aldehydes and ketones via direct reductive amination. [Online]. Available: [Link]

  • ChemRxiv. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Online]. Available: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Online]. Available: [Link]

  • PubMed Central. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Online]. Available: [Link]

  • RSC Publishing. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. [Online]. Available: [Link]

  • ResearchGate. The Ullmann Ether Condensation. [Online]. Available: [Link]

  • Maynooth University. 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. [Online]. Available: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Online]. Available: [Link]

  • UMass Amherst ScholarWorks. REINVESTIGATNG THE ULLMANN REACTION. [Online]. Available: [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Online]. Available: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Online]. Available: [Link]

  • RSC Publishing. Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos). [Online]. Available: [Link]

  • PubMed. Synthesis of N,N-Dialkyl-N'-arylhydrazines via palladium-catalyzed N-arylation by using N,N-dialkylhydrazines/2LiCl adducts. [Online]. Available: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Safety First" Protocol

Handling 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride requires a dual-threat mitigation strategy: controlling the corrosive/irritant nature of the hydrochloride salt and containing the bioactive potential of the phenylpiperazine pharmacophore.

This guide moves beyond generic safety data sheets (SDS) to provide a field-validated operational standard. Treat this compound not just as a chemical irritant, but as a potential pharmacological agent affecting the serotonergic system.

Chemical Hazard & Risk Profile

Understanding the "Why" behind the PPE.

Before selecting gear, we must define the enemy. 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride presents specific physicochemical risks that dictate your PPE choices.

Hazard CategorySpecific RiskCausality for PPE Selection
Physical State Hygroscopic Crystalline SolidDust Generation: Fine particulates drift easily. Upon contact with mucous membranes (eyes/lungs), the HCl moiety dissociates, creating localized acidity.
GHS Classification H315, H319, H335Irritant/Corrosive: The piperazine ring is a strong base, but the HCl salt is acidic. This duality causes severe irritation to wet tissues (eyes, sweaty skin).
Pharmacology Bioactive PharmacophoreSystemic Absorption: Phenylpiperazines are structural backbones for serotonin receptor ligands. Precautionary Principle: Assume biological activity (OEB 2/3) until proven otherwise.

PPE Selection Matrix

Standard Operating Configuration

Do not rely on "standard lab attire." Use this task-based matrix to select the correct barrier protection.

Table 1: Task-Based PPE Specifications
ComponentTask A: Weighing & Solid Handling (High Dust Risk)Task B: Solution Handling (Splash Risk)Technical Rationale
Eye Protection Chemical Splash Goggles (Indirect Vent)Chemical Splash Goggles + Face Shield (if >100mL)Safety glasses are insufficient . Airborne powder can bypass side shields. Goggles seal the orbital area against acidic dust hydrolysis.
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Single Nitrile (Minimum 5 mil thickness)Latex is permeable to many organic amines. Double gloving enables the immediate removal of the outer layer upon contamination without exposing skin.
Respiratory Fume Hood (Primary).[1] If open bench: N95/P100 Fume Hood (Primary).Inhalation allows rapid systemic absorption of the bioactive amine. The HCl salt causes immediate respiratory tract inflammation.
Body Protection Lab Coat (Cotton/Poly) + Tyvek Sleeves Lab Coat (Cotton/Poly) + Chemical Apron Wrist gaps are the most common exposure point. Tyvek sleeves bridge the gap between the glove cuff and lab coat.

Operational Workflow: Safe Handling Protocol

A self-validating system for execution.

Phase 1: Preparation (The "Clean" Zone)
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

  • Balance Setup: Place the analytical balance inside the chemical fume hood. If vibration is an issue and the balance must be outside, a powder containment hood or a static-dissipative wind shield is mandatory.

  • Neutralizer Prep: Keep a saturated sodium bicarbonate solution nearby. If the HCl salt spills, it becomes acidic; bicarbonate neutralizes it safely.

Phase 2: Execution (The "Hot" Zone)
  • The "Scoop" Technique: Never pour the solid from the bottle. Use a disposable antistatic spatula. Pouring generates an aerosol cloud.

  • Solvent Addition: Add solvent (e.g., DMSO, Water, Methanol) to the solid slowly.

    • Note: The dissolution is often endothermic. Ensure the vessel is secured.

  • Decontamination: Before removing hands from the hood, wipe the exterior of the vial/flask with a Kimwipe dampened in methanol to remove invisible dust residues.

Phase 3: Waste & Disposal
  • Solid Waste: Do not throw contaminated spatulas in the regular trash. They release dust when compacted. Place them in a dedicated solid hazardous waste jar.

  • Liquid Waste: Dispose of as "Halogenated Organic Solvent" (due to the HCl) or "Basic Organic Waste" depending on your facility's segregation rules for amine salts.

  • Destruction: Incineration with an afterburner and scrubber is the required method to prevent environmental release of the bioactive pharmacophore [1, 2].

Visualization: Logic Flow for Safety Decisions

The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.

SafeHandling Start Start: Handling 3,4-DMPP HCl RiskAssess Risk Assessment: Isolate Dust vs. Solution Start->RiskAssess Solid Solid Handling RiskAssess->Solid Powder Form Solution Solution Handling RiskAssess->Solution Dissolved Hood Engineering Control: Fume Hood Required Solid->Hood PPE_Solid PPE: Goggles + Double Nitrile + Tyvek Sleeves Hood->PPE_Solid Weighing Action: Static-Free Weighing PPE_Solid->Weighing Decon Decontamination: Wipe Container Exterior Weighing->Decon PPE_Liquid PPE: Goggles + Single Nitrile (Splash Protection) Solution->PPE_Liquid Dissolve Action: Dissolution (Exothermic Check) PPE_Liquid->Dissolve Dissolve->Decon Waste Disposal: High-Temp Incineration Decon->Waste

Caption: Operational logic flow for 1-(3,4-Dimethoxyphenyl)piperazine HCl, prioritizing engineering controls (hoods) over PPE alone.

Emergency Response Protocols

Scenario A: Eye Contact (Dust or Splash)

  • Immediate Action: Do not rub. The HCl salt will etch the cornea if rubbed.

  • Protocol: Flush with tepid water for 15 minutes minimum .

  • Medical: Seek ophthalmological evaluation immediately. The piperazine ring can cause transient visual disturbances (halos) in high exposures.

Scenario B: Skin Contact

  • Immediate Action: Drench with water.[2][3][4] Do not use vinegar or acids to "neutralize" the amine; the compound is already an HCl salt.

  • Soap: Wash with non-abrasive soap.

  • Observation: Monitor for erythema (redness).[4] Piperazines are known sensitizers; watch for delayed allergic dermatitis [3].

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122049, 1-(3,4-Dimethoxyphenyl)piperazine. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.